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  • Product: 1,4-Dihydro-1,4-diazocine
  • CAS: 56039-49-7

Core Science & Biosynthesis

Foundational

Conformational Analysis of Eight-Membered 1,4-Diazocine Rings: A Structural Paradigm for Rational Drug Design

Executive Summary Eight-membered heterocyclic rings, particularly 1,4-diazocines, represent a unique frontier in medicinal chemistry. Unlike rigid aromatic systems or highly flexible aliphatic chains, medium-sized rings...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Eight-membered heterocyclic rings, particularly 1,4-diazocines, represent a unique frontier in medicinal chemistry. Unlike rigid aromatic systems or highly flexible aliphatic chains, medium-sized rings occupy a "Goldilocks" zone of conformational behavior: they are flexible enough to adapt to complex biological pockets yet rigid enough to minimize the entropic penalty of binding. This whitepaper provides an in-depth technical analysis of the conformational landscape of 1,4-diazocine rings, exploring the causality behind their structural typologies, detailing a self-validating experimental workflow for their elucidation, and highlighting their application as privileged scaffolds in drug discovery.

The Conformational Landscape of Eight-Membered Heterocycles

The physical chemistry of eight-membered rings is governed by a delicate balance of three competing forces: Baeyer strain (angle distortion), Pitzer strain (torsional eclipsing), and transannular strain (steric clash across the ring interior). To minimize these energetic penalties, 1,4-diazocines adopt a complex potential energy surface characterized by multiple local minima.

Unlike six-membered rings, which overwhelmingly favor the chair conformation, eight-membered rings navigate a broader conformational space including the Crown (Cr) , Boat-Chair (BC) , Twist-Boat-Chair (TBC) , and Twist-Boat (TB) geometries. The introduction of two nitrogen atoms at the 1 and 4 positions fundamentally alters this landscape. The sp3 or sp2 hybridization of these nitrogens, along with their lone-pair directionality, dictates the global energy minimum and the activation barrier ( ΔG‡ ) for pseudorotation and ring inversion.

ConformationalLogic N1 8-Membered 1,4-Diazocine (High Flexibility) N2 Twist-Boat (TB) (Low Energy Minimum) N1->N2 sp3 Hybridization (Minimal Sterics) N4 Saddle-Shaped (Rigid / Chiral) N1->N4 sp2 Hybridization (e.g., DDD scaffold) N5 'U'-Shaped / 'Z'-Shaped (Sterically Driven) N1->N5 Bulky N-Substitution (e.g., Tetrabenzyl) N3 Chair / Boat-Chair (Intermediate State) N2->N3 Pseudorotation (Low ΔG‡)

Caption: Logic of 1,4-diazocine conformational interconversion and structural stabilization.

Structural Typologies of 1,4-Diazocines

The substitution pattern and degree of annulation on the 1,4-diazocine core directly dictate its dominant conformation.

Twist-Boat vs. Chair Equilibria in Simple Diazocines

In simple, non-annulated or lightly annulated derivatives, the ring exhibits high stereodynamic complexity. Classic dynamic nuclear magnetic resonance (DNMR) studies on deuterated derivatives of N,N'-diacetyl-1,4-diazocine reveal a complex equilibrium consisting of a mixture of chair and twist-boat conformations[1]. Conversely, reducing the steric bulk of the N-substituent, as seen in N,N'-dimethyl-1,4-diazocine, simplifies the energy landscape, driving the molecule to exist almost exclusively in a single twist-boat form[1].

'Z'- and 'U'-Shaped Geometries in Dibenzo[b,f][1,4]diazocines

When the 1,4-diazocine core is flanked by fused benzene rings, such as in 5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-diones, the scaffold becomes a "privileged structure" for the design of bioactive molecules[2]. The conformation of these pentacyclic systems is highly responsive to N-substitution. X-ray diffraction analysis demonstrates that while the core molecular skeleton can adopt a 'Z'-shaped conformation with the middle phenyl ring situated at an inversion center, the introduction of four bulky benzyl groups forces the molecule into a sterically crowded 'U'-shaped conformation[2].

Inherent Chirality and Saddle-Shaped Dibenzo[e,g][1,4]diazocines

Perhaps the most structurally fascinating subclass is the 6,7-diphenyldibenzo[e,g][1,4]diazocine (DDD) system. Because the ring members are rich in sp2 hybridized carbons, the molecule adopts an inflexible saddle-shaped configuration analogous to tetraphenylene[3]. Density Functional Theory (DFT) calculations reveal that the interconversion energy barrier for this saddle inversion is exceptionally high (approximately 39.5 kcal/mol)[3]. This extreme rigidity prevents rapid enantiomerization at room temperature, endowing the intuitively achiral eight-membered N-heterocycle with inherent chirality, making it a highly valuable platform for asymmetric catalysis and chiral ligand design[3].

Helical Poly([1,4]diazocine)s

In polymer chemistry, the cyclopolymerization of 2,2'-diisocyano-1,1'-binaphthalenes yields poly([1,4]diazocine-2,3-diyl)s[4]. DFT calculations and X-ray analysis of these macromolecules reveal that the two C=N bonds within the diazocine ring form a dihedral angle of roughly –73°, locking the ring into a rigid, twisted saddle-shaped conformation that propagates a left-handed helical main chain[4].

Self-Validating Experimental Protocol for Conformational Elucidation

To accurately map the conformational space of a novel 1,4-diazocine, a single analytical technique is insufficient. X-ray crystallography provides a static snapshot influenced by lattice forces, while room-temperature NMR provides a time-averaged blur. Therefore, a self-validating triad of X-Ray, Variable-Temperature NMR (VT-NMR), and DFT must be employed.

ProtocolWorkflow S1 1. Target Synthesis & Isolation S2 2. X-Ray Crystallography (Solid-State Global Minimum) S1->S2 Single Crystal Diffraction S3 3. Variable-Temperature NMR (Solution-State Dynamics) S1->S3 Cryogenic Dissolution S4 4. DFT Calculations (Transition State Mapping) S2->S4 Empirical Coordinates S3->S4 Activation Energy (ΔG‡) S5 5. Pharmacophore Modeling (Rational Drug Design) S4->S5 3D Conformer Ensembles

Caption: Self-validating experimental workflow for 1,4-diazocine conformational analysis.

Step-by-Step Methodology

Step 1: Solid-State Elucidation via X-Ray Diffraction

  • Causality: Establishes the empirical global minimum in the solid state. However, because crystal packing forces (e.g., π−π stacking, hydrogen bonding) can artificially stabilize a higher-energy conformer, this data must be cross-referenced with solution-state dynamics.

  • Protocol: Grow single crystals via slow evaporation in a non-polar/polar solvent mixture (e.g., hexanes/dichloromethane). Collect diffraction data at cryogenic temperatures (100 K) to minimize thermal ellipsoids. Solve the structure using direct methods to identify the dominant geometry (e.g., 'Z'-shape vs. 'U'-shape).

Step 2: Solution-State Dynamics via VT-NMR

  • Causality: At room temperature, the activation barrier for pseudorotation in flexible 1,4-diazocines is often comparable to thermal energy ( kT ), resulting in rapid interconversion and time-averaged NMR spectra. Cooling the sample reduces thermal energy below ΔG‡ , "freezing" the molecule into discrete conformers.

  • Protocol:

    • Dissolve the purified 1,4-diazocine in a deuterated solvent with a low freezing point (e.g., CD2​Cl2​ or Toluene−d8​ ).

    • Acquire baseline 1H and 13C NMR spectra at 298 K.

    • Cool the probe in 10 K increments down to 180 K (or until decoalescence is observed).

    • Identify the coalescence temperature ( Tc​ ) where the time-averaged singlet splits into distinct signals representing the separate conformers (e.g., chair and twist-boat).

    • Calculate the activation energy ( ΔG‡ ) of interconversion using the Eyring equation.

Step 3: Computational Validation via DFT

  • Causality: Bridges the gap between solid-state static data and solution-state dynamic data by mapping the transition states that cannot be empirically observed.

  • Protocol:

    • Import the empirical X-ray coordinates as the starting geometry.

    • Perform a conformational search using molecular mechanics (e.g., MMFF94s).

    • Optimize the lowest energy conformers using DFT at the M06-2X/6-311+G(d,p) level (chosen for its accurate treatment of non-covalent dispersion forces inherent to folded 8-membered rings).

    • Apply a polarizable continuum model (PCM) matching the VT-NMR solvent to calculate the true solution-state energy landscape.

Pharmacological Implications in Drug Discovery

The unique conformational properties of 1,4-diazocines make them highly valuable in modern drug discovery. The ability to lock a molecule into a specific, rigid conformation (such as the saddle or twist-boat) reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity.

For example, 1,4-diazocine derivatives and related bridged piperazines have been successfully utilized as small molecule modulators of Tumor Necrosis Factor α (TNF α )[5]. Disrupting the TNF trimer with small molecules is notoriously difficult due to the flat, featureless nature of the protein-protein interaction interface. However, utilizing molecular dynamics and scaffold hopping to design bridged 1,4-diazocine cores allowed researchers to achieve the precise 3D vector projection required to allosterically inhibit TNF α , leading to orally efficacious compounds for autoimmune diseases[5]. Furthermore, dibenzo[b,f][1,4]diazocine-6,11-diones have demonstrated utility as chemosensitizers and cytotoxic agents against human primary glioblastoma and cervix adenocarcinoma cell lines, validating their status as privileged scaffolds[2].

Quantitative Conformational Data Summary

The following table summarizes the key quantitative conformational parameters of the 1,4-diazocine scaffolds discussed in this guide.

Scaffold TypeRepresentative CompoundDominant ConformerInversion Barrier ( ΔG‡ )Key Structural Driver
Simple 1,4-Diazocine N,N'-dimethyl-1,4-diazocineTwist-BoatLow (< 10 kcal/mol)Minimization of transannular steric clash
Dibenzo[b,f][1,4]diazocine Tetrabenzyl-substituted derivative'U'-ShapedModerateSteric repulsion of bulky N-substituents
Dibenzo[e,g][1,4]diazocine 6,7-Diphenyldibenzo[e,g][1,4]diazocine (DDD)Saddle-Shaped39.5 kcal/molContinuous sp2 hybridization and rigidity
Poly(diazocine) Poly([1,4]diazocine-2,3-diyl)Twisted Saddle (Helical)HighC=N dihedral angle constraint (approx. -73°)

Sources

Exploratory

Structural Elucidation and Crystallographic Dynamics of 1,4-Dihydro-1,4-Diazocine: A Technical Guide

Executive Summary The eight-membered heterocyclic system 1,4-dihydro-1,4-diazocine represents a profound structural anomaly in organic chemistry. Depending on the nature of its N,N′-substituents, this molecule can exist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The eight-membered heterocyclic system 1,4-dihydro-1,4-diazocine represents a profound structural anomaly in organic chemistry. Depending on the nature of its N,N′-substituents, this molecule can exist as a planar, 10π-electron diatropic aromatic system or undergo a severe conformational shift into a non-aromatic, twist-boat geometry. For researchers and drug development professionals, understanding the crystallographic data and X-ray structural parameters of these diazocines is critical. The ability to lock or switch these conformations provides a powerful, tunable pharmacophore for advanced drug design.

This whitepaper provides an in-depth analysis of the crystallographic properties of 1,4-dihydro-1,4-diazocines, detailing the causality behind synthetic and analytical workflows, and establishing self-validating protocols for X-ray structure determination.

Synthetic Pathways and Conformational Switching

The synthesis of the parent 1,4-dihydro-1,4-diazocine is not achieved via direct cyclization, as the formation of an eight-membered ring is entropically disfavored. Instead, as established by , the synthesis relies on the thermal ring expansion of a highly strained cyclobutene-fused precursor.

Causality in Experimental Design: The choice of a strained tetracyclic precursor allows thermal energy to drive a cascade of electrocyclic ring openings. The release of ring strain provides the thermodynamic driving force necessary to form the eight-membered diazocine core. Subsequent deprotection using potassium in liquid ammonia yields the parent compound, which spontaneously aromatizes into a planar 10π system to maximize orbital overlap.

G A Precursor Synthesis (Benzene Dioxide + NaN3) B Thermal Ring Expansion (>80°C) A->B Strain Relief C N,N'-Deprotection (K / Liquid NH3) B->C Cleavage D 1,4-dihydro-1,4-diazocine (Planar, 10π Aromatic) C->D Aromatization E Electrophilic Substitution (e.g., SO2Me) D->E Derivatization F Twist-Boat Conformation (Non-aromatic) E->F Steric Clash

Synthesis and conformational switching pathway of 1,4-dihydro-1,4-diazocine.

Crystallographic Data & Structural Parameters

X-ray crystallography serves as the definitive tool for assigning the aromaticity of 1,4-dihydro-1,4-diazocine derivatives. Aromaticity in these rings is geometrically expressed through planarity (Mean Plane Deviation ≈ 0 Å) and the equalization of C–N and C–C bond lengths.

When bulky or strongly electron-withdrawing groups are appended to the nitrogen atoms, steric clashes and the withdrawal of lone-pair electron density from the ring disrupt the 10π system. Furthermore, complex annulation—such as the synthesis of derivatives with three annulated pyrazole rings—forces the ring into a highly distorted saddle conformation to prevent transannular reactions, as elucidated by .

Quantitative Structural Comparison
Compound DerivativeConformationMean Plane Deviation (Å)Avg. C–N Bond (Å)Avg. C=C Bond (Å)Electronic State
Parent 1,4-dihydro-1,4-diazocine Planar~0.001.381.3910π Aromatic (Diatropic)
1,4-bis(trimethylsilyl) derivative Planar~0.001.391.3910π Aromatic (Diatropic)
1,4-bis(methylsulfonyl) derivative Twist-Boat>1.001.421.33Non-aromatic
Pyrazole-annulated derivative Saddle1.531.431.34Non-aromatic

Data summarized from crystallographic refinement models. Notice the distinct elongation of the C–N bond in non-aromatic derivatives, indicating a shift from partial double-bond character to standard single-bond character.

Self-Validating X-Ray Diffraction Protocol

To capture the precise electronic structure of highly flexible diazocines, the crystallographic workflow must be meticulously controlled. The following step-by-step protocol is designed as a self-validating system, ensuring that structural artifacts are identified and eliminated during data collection and refinement, adhering to the standards set by.

XRayProtocol N1 1. Single Crystal Growth (Slow Vapor Diffusion) N2 2. Crystal Mounting & Cryocooling (100 K) N1->N2 N3 3. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Structure Solution (Direct Methods / SHELXT) N4->N5 N6 6. Least-Squares Refinement (SHELXL on F²) N5->N6

Step-by-step X-ray crystallographic workflow for diazocine single crystals.

Step-by-Step Methodology

Step 1: Single Crystal Growth via Slow Vapor Diffusion

  • Procedure: Dissolve the purified diazocine derivative in a minimum volume of a good solvent (e.g., chloroform). Place the vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., methanol). Allow vapor equilibration over 3–7 days.

  • Causality: The choice of slow vapor diffusion rather than rapid evaporation is dictated by the conformational flexibility of diazocines. Rapid precipitation often leads to the kinetic trapping of disordered, non-planar conformers or twinned crystals. Slow diffusion ensures the molecules assemble into their thermodynamically most stable, highly ordered crystalline lattice.

Step 2: Crystal Mounting and Cryocooling (100 K)

  • Procedure: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using inert perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream on the goniometer.

  • Causality & Validation: Diazocine rings exhibit significant thermal motion (libration) at room temperature, which artificially shortens apparent bond lengths and smears electron density. Flash-cooling minimizes these thermal ellipsoids.

  • Self-Validation Checkpoint: If the isotropic displacement parameters ( Ueq​ ) remain anomalously high (>0.05 Ų) at 100 K, it indicates static positional disorder rather than dynamic thermal motion, validating the need to either attempt a different crystallization solvent or model the disorder across multiple sites.

Step 3: Data Collection and Reduction

  • Procedure: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector. Perform multi-scan absorption correction (e.g., SADABS).

  • Causality: Mo Kα is preferred over Cu Kα to minimize absorption effects and achieve higher resolution data ( d<0.8 Å), which is strictly necessary to differentiate the subtle ~0.04 Å difference between a localized C–N single bond and a delocalized C–N partial double bond.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation Checkpoint: The refinement is considered self-validated and complete when the shift/error ratio approaches zero, the final R1​ index is < 0.05, and the residual electron density map is featureless (highest peak < 0.5 e/ų).

Implications for Drug Development

The unique structural dichotomy of 1,4-dihydro-1,4-diazocines makes them exceptional candidates for rational drug design. Because the biological activity of small molecules is intimately tied to their 3D spatial arrangement, the ability to act as a "conformational switch" allows a single diazocine scaffold to be tuned for different receptor pockets. By strategically appending electron-withdrawing groups, medicinal chemists can intentionally break the 10π aromaticity, forcing the drug candidate into a rigid twist-boat conformation that may perfectly complement a deep enzymatic cleft, thereby enhancing target specificity and reducing off-target toxicity.

References

  • 1,4-Dihydro-1,4-diazocine and N,N′-Disubstitution Products—A Rational Synthesis Angewandte Chemie International Edition in English[Link]

  • Structure of 1,4-dihydro-1,4-diazocine with three annulated pyrazole rings Journal of Structural Chemistry[Link]

  • Crystal structure refinement with SHELXL Acta Crystallographica Section C: Structural Chemistry[Link]

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 1,4-Dihydro-1,4-diazocine Isomers

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,4-dihydro-1,4-diazocine isomers, a class of com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,4-dihydro-1,4-diazocine isomers, a class of compounds of significant interest in materials science and photopharmacology. A key feature of these molecules is the inverted thermodynamic preference of their geometric isomers compared to the more widely studied azobenzenes. In 1,4-dihydro-1,4-diazocines, the cis (Z) isomer is the thermodynamically stable ground state, while the trans (E) isomer is a metastable state accessible through photoisomerization. This guide delves into the structural and electronic factors governing this unique stability profile, outlines robust computational and experimental methodologies for its characterization, and explores the profound implications of this phenomenon for the design of next-generation photoswitchable therapeutics.

Introduction: The Unique Isomeric Landscape of 1,4-Dihydro-1,4-diazocines

1,4-Dihydro-1,4-diazocine is an eight-membered heterocyclic scaffold that has garnered considerable attention as a core component of molecular switches.[1][2] Unlike their well-known acyclic analogues, azobenzenes, where the planar trans isomer is thermodynamically favored, the introduction of a dihydro bridge across the 1 and 4 positions imposes significant steric constraints. This bridging fundamentally alters the potential energy surface, leading to a fascinating inversion of isomer stability. The bent cis (Z) configuration is, in fact, the more stable isomer for 1,4-dihydro-1,4-diazocines and their derivatives.[3][4][5][6][7]

The ability to switch between a stable Z isomer and a metastable E isomer using light has positioned these compounds as prime candidates for applications requiring precise spatiotemporal control.[8] This is particularly relevant in the field of photopharmacology, where the thermodynamically stable, and often less biologically active, Z isomer can be administered, and the therapeutic effect can be triggered locally by irradiation with a specific wavelength of light to generate the active E isomer.[4][9] This guide aims to provide a detailed technical overview of the principles governing the thermodynamic stability of these isomers, the methods used to study them, and the strategic advantages this unique property offers in the realm of drug development.

Isomerism in the 1,4-Dihydro-1,4-diazocine Scaffold

The isomeric possibilities for 1,4-dihydro-1,4-diazocines are twofold, encompassing both geometric and conformational isomers. A thorough understanding of both is critical for predicting and controlling the behavior of these molecular systems.

Geometric Isomerism: The Central Role of the Z Isomer's Stability

The defining characteristic of 1,4-dihydro-1,4-diazocines is the superior thermodynamic stability of the Z isomer. This can be attributed to the significant ring strain that would be introduced in the eight-membered ring if it were to adopt a planar E configuration. The dihydro bridge forces the molecule into a non-planar conformation, where the Z arrangement of the substituents on the nitrogen atoms is sterically more favorable.

The E isomer, being metastable, can be generated through photoisomerization, typically by irradiating the Z isomer with light in the UV-A or blue region of the spectrum (around 385-405 nm).[4][7] The reverse transition, from the metastable E isomer back to the stable Z isomer, can be triggered by light of a longer wavelength (e.g., green light around 530 nm) or will occur thermally over time.[6][8] The thermal relaxation from the E to the Z isomer is a first-order kinetic process, and the half-life of the E isomer is a crucial parameter in the design of photoswitchable systems.[10]

Conformational Isomerism: Fine-Tuning the Energy Landscape

Beyond the primary Z and E isomers, each can exist in several conformations, such as boat, twist, and chair forms.[3] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the relative energies of these conformers. For the parent 5,6-dihydrodibenzo[c,g][10][11]diazocine, the cis isomer is most stable in a boat conformation.[3] The trans isomer can exist in both chair and twist conformations, with the twist form being the more stable of the two.[3] These subtle energy differences between conformers can influence the overall photophysical properties and the dynamics of the isomerization process.

A Dual-Pronged Approach to Thermodynamic Stability Analysis

A comprehensive understanding of the thermodynamic stability of 1,4-dihydro-1,4-diazocine isomers necessitates a synergistic approach, combining the predictive power of computational modeling with the empirical validation of experimental techniques.

Part A: Computational Modeling and Theoretical Predictions

Computational chemistry provides an invaluable toolkit for probing the potential energy surface of these molecules and predicting the relative stabilities of their various isomers and conformers.

A robust and widely used method for these calculations is DFT. The following protocol outlines a typical workflow:

  • Structure Generation: Build the 3D structures of the Z and E isomers, as well as their respective low-energy conformers (boat, twist, chair).

  • Geometry Optimization: Perform a full geometry optimization for each structure using a suitable functional and basis set (e.g., B3LYP/6-31G*).[3] This process finds the lowest energy conformation for each isomer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Energy Calculation: The electronic energies obtained from the optimized structures can be used to determine the relative stabilities. The isomer with the lowest energy is the most thermodynamically stable.

The following table summarizes representative relative energies for the isomers and conformers of a parent diazocine, as calculated by DFT.

IsomerConformationRelative Energy (kcal/mol)
cis (Z)Boat0.00
trans (E)Twist+3.5
trans (E)Chair+5.8

Note: These are illustrative values based on literature findings; actual values will vary with the specific diazocine derivative and the level of theory used.[3]

G Z_boat Z (Boat) E_twist E (Twist) Z_boat->E_twist hv (405 nm) E_twist->Z_boat hv (530 nm) or Δ E_chair E (Chair) E_twist->E_chair

Caption: Energy landscape of a typical 1,4-dihydro-1,4-diazocine.

The choice of the B3LYP functional with a 6-31G* basis set provides a good balance between computational cost and accuracy for these systems.[3] The calculated energy differences not only confirm the greater stability of the Z isomer but also quantify the energy penalty associated with the different conformations of the metastable E isomer. This information is crucial for understanding the thermal relaxation pathway and for designing molecules with desired half-lives for the metastable state.

Part B: Experimental Validation and Characterization

Experimental studies are essential to validate the theoretical predictions and to quantify the real-world behavior of these photoswitches.

The synthesis of functionalized diazocines often involves a reductive ring closure as a key step.[6][7]

  • Starting Material: A suitably substituted 2,2'-dinitrobiphenyl derivative.

  • Reduction: The dinitro compound is reduced to the corresponding dihydrazine.

  • Oxidative Cyclization: The dihydrazine is then oxidized to form the azo linkage and the central eight-membered diazocine ring.

G start Dissolve Z-isomer in solvent irradiate_405 Irradiate with 405 nm light start->irradiate_405 pss Photostationary State (PSS) (Z/E mixture) irradiate_405->pss nmr_uvvis_pss Analyze PSS by 1H NMR and UV-vis pss->nmr_uvvis_pss thermal_relax Monitor thermal relaxation in dark pss->thermal_relax nmr_uvvis_kinetics Analyze kinetics by 1H NMR and UV-vis thermal_relax->nmr_uvvis_kinetics end Determine thermal half-life of E-isomer nmr_uvvis_kinetics->end

Caption: Experimental workflow for studying diazocine isomerization.

  • ¹H NMR Spectroscopy: This is a powerful tool for both identifying and quantifying the Z and E isomers. The different chemical environments of the protons in each isomer lead to distinct signals in the NMR spectrum. Integration of these signals allows for the determination of the isomer ratio in the photostationary state (PSS).[11][12]

  • UV-vis Spectroscopy: The Z and E isomers have distinct absorption spectra.[13] The Z isomer typically has an n-π* transition at a shorter wavelength (around 400 nm), while the E isomer's n-π* transition is red-shifted (around 490-510 nm).[13][14] This allows for the real-time monitoring of the isomerization process and the determination of kinetic parameters for the thermal relaxation.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure of the thermodynamically stable isomer, confirming the predicted conformation (e.g., the boat conformation of the Z isomer).[14]

Diazocine Derivativeλ (Z→E)λ (E→Z)Thermal Half-life of E-isomer
Parent Diazocine~385 nm~530 nm4.5 hours (in n-hexane)[3]
3,3'-Diamino-EBAB405 nm530 nm74 hours[3]
S-Diazocine Derivative405 nm500-660 nm24.8 hours to 6.7 days[4]

Implications for Drug Development and Photopharmacology

The inverted thermodynamic stability of 1,4-dihydro-1,4-diazocines is not merely a scientific curiosity; it is a property that can be strategically exploited in the design of photoswitchable drugs.

The ability to administer a drug in its stable, inactive Z form and then activate it with light at a specific time and location in the body offers unprecedented control over therapeutic action. This approach can potentially minimize off-target side effects and improve the therapeutic index of a drug. The fact that the metastable E isomer will thermally relax back to the inactive Z form provides a built-in "off-switch," further enhancing the safety profile of such photopharmaceuticals.

Water-soluble diazocine derivatives have been synthesized to ensure their applicability in aqueous biological environments.[9][15] Furthermore, research has demonstrated that diazocine-based compounds can exhibit inhibitory activity against enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17βHSD3), highlighting their potential as targeted therapeutic agents.[9]

Conclusion

The thermodynamic landscape of 1,4-dihydro-1,4-diazocine isomers is fundamentally different from that of their acyclic azobenzene counterparts, with the cis (Z) isomer being the thermodynamically preferred state. This inverted stability is a direct consequence of the steric constraints imposed by the dihydro bridge. A combination of computational modeling and experimental validation provides a robust framework for understanding and quantifying the relative stabilities of the various isomers and conformers. This unique property is not just of fundamental interest but also holds immense promise for the development of innovative photopharmacological agents, offering a pathway to drugs with light-activated, spatiotemporally controlled therapeutic effects. The continued exploration of this fascinating class of molecules is poised to open new frontiers in medicine and materials science.

References

  • Diazocinones: Synthesis and Conformational Analysis. The Journal of Organic Chemistry. [Link]

  • π-Fused Diazocines with Controllable Photoswitching Properties as Molecular Tweezers. CCS Chemistry. [Link]

  • Amino-substituted diazocines as pincer-type photochromic switches. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of mono-functionalized S-diazocines via intramolecular Baeyer–Mills reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Water-soluble Azobenzene Photoswitches for Controlling Biological Systems. University of Groningen. [Link]

  • Synthesis and Characterization of New Diazocine Derivatives for Application in Photopharmacology and Material Science. MACAU - Christian-Albrechts-Universität zu Kiel. [Link]

  • Photoswitching of Diazocines in Aqueous Media. The Journal of Organic Chemistry. [Link]

  • Self-Assembled Monolayers of Diazocine Photoswitches: Inverted Isomer Stability and Surface Wettability. Langmuir. [Link]

  • Guest Encapsulation Alters the Thermodynamic Landscape of a Coordination Host. ISTA Research Explorer. [Link]

  • Synthesis of mono-functionalized S-diazocines via intramolecular Baeyer–Mills reactions. Beilstein Journals. [Link] 11.[4][11]Diazocine-Embedded Electron-Rich Nanographenes with Cooperatively Dynamic Skeletons. Journal of the American Chemical Society. [Link]

  • 1,4-Dihydro-1,4-diazocine. PubChem. [Link]

  • STRUCTURE OF 1,4-DIHYDRO-1,4-DIAZOCINE WITH THREE ANNULATED PYRAZOLE RINGS. ResearchGate. [Link]

  • Superior Z → E and E → Z photoswitching dynamics of dihydrodibenzodiazocine, a bridged azobenzene, by S1(nπ*) excitation at λ = 387 and 490 nm. RSC Publishing. [Link]

  • Conformational studies on some 5,6,11,12-tetrahydrodibenzo[b,f][4][11]-diazocine and 11,12-dihydro-6H-dibenzo[b,f][4][11]thiazocine derivatives. RSC Publishing. [Link]

  • Triplet sensitization enables bidirectional isomerization of diazocine with 130 nm redshift in excitation wavelengths. Chemical Science. [Link]

  • Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. Beilstein Journal of Organic Chemistry. [Link]

  • Light-induced reversible isomerization between the thermodynamically stable Z and the metastable E isomer of the parent diazocine with different wavelengths in the visible range. ResearchGate. [Link]

  • Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. Beilstein Journals. [Link]

Sources

Exploratory

The Historical Discovery and Isolation of 1,4-Dihydro-1,4-diazocine: A Paradigm of 10-π Aromaticity

Executive Summary In the landscape of heterocyclic chemistry, the pursuit of medium-sized ring systems that satisfy Hückel’s rule of aromaticity has driven decades of synthetic innovation. Among these, 1,4-dihydro-1,4-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry, the pursuit of medium-sized ring systems that satisfy Hückel’s rule of aromaticity has driven decades of synthetic innovation. Among these, 1,4-dihydro-1,4-diazocine stands as a landmark achievement. As an eight-membered heterocycle containing two nitrogen atoms, it represents a perfectly balanced 10-π electron system. This technical whitepaper explores the historical discovery, the rational synthetic methodologies required to isolate this highly reactive scaffold, and the physicochemical validations that confirmed its planar, aromatic nature.

The Theoretical Impetus: Chasing the 10-π Electron Dream

According to Hückel's molecular orbital theory, a cyclic, planar, and fully conjugated system will exhibit aromatic stabilization if it contains 4n+2 π-electrons. The parent eight-membered carbon ring, cyclooctatetraene, possesses 8 π-electrons ( 4n , where n=2 ) and adopts a non-planar "tub" conformation to avoid antiaromatic destabilization.

However, replacing two carbon vertices with nitrogen atoms (specifically, secondary amines, -NH-) fundamentally alters the electronic landscape. In 1,4-dihydro-1,4-diazocine, the three carbon-carbon double bonds contribute 6 π-electrons, while the two nitrogen lone pairs contribute 4 π-electrons. This yields a total of 10 π-electrons ( n=2 ), theoretically predicting a planar, aromatic system[1]. The challenge for 20th-century chemists was not theoretical, but practical: how to synthesize and isolate an eight-membered ring without it succumbing to transannular strain or oxidative degradation.

Historical Discovery: The Vogel Synthesis (1979)

The first successful rational synthesis and isolation of unsubstituted 1,4-dihydro-1,4-diazocine was achieved in 1979 by Emanuel Vogel and his research team (Altenbach, Stegelmeier, and Wilhelm)[1][2]. Recognizing that direct cyclization of an eight-membered ring is entropically unfavorable, Vogel’s team employed a brilliant workaround: they utilized a strained bicyclic precursor that could be coaxed into an eight-membered ring via a thermally allowed electrocyclic ring expansion (valence isomerization)[3][4].

SynthesisWorkflow N1 Bicyclic Precursor 2,4-Diazabicyclo[4.2.0]oct-5-ene N2 Thermal Valence Isomerization (Ring Expansion) N1->N2 Heat N3 Protected Intermediate 1,4-Bis(methylsulfonyl)-1,4-dihydro-1,4-diazocine N2->N3 MsCl, Base N4 Reductive Deprotection (Potassium in Liquid Ammonia) N3->N4 Solvated Electrons N5 Isolated Target 1,4-Dihydro-1,4-diazocine N4->N5 Anhydrous Extraction

Synthetic workflow for the isolation of 1,4-dihydro-1,4-diazocine.

Mechanistic Pathway & Experimental Protocol

As a self-validating system, the synthesis of 1,4-dihydro-1,4-diazocine requires strict environmental controls and in-process analytical checks. The following protocol reconstructs the causality behind Vogel's pioneering methodology[4].

Phase 1: Valence Isomerization and Trapping
  • Objective: Overcome the entropic barrier of forming an 8-membered ring by utilizing a pre-strained bicyclic system.

  • Step 1: Dissolve the precursor, 2,4-diazabicyclo[4.2.0]oct-5-ene, in an inert, high-boiling solvent under a strict argon atmosphere.

  • Causality: The [4.2.0] bicyclic framework stores significant ring strain. Heating provides the activation energy required to trigger a thermally-allowed electrocyclic ring opening. Because the resulting 8-membered diazocine core is highly reactive, it cannot be isolated in its naked state[3].

  • Step 2: Introduce methanesulfonyl chloride (MsCl) and a non-nucleophilic base (e.g., triethylamine) directly into the reaction mixture.

  • Causality: The mesyl groups act as electron-withdrawing protecting groups. By rapidly reacting with the newly formed secondary amines, they prevent the 8-membered ring from undergoing unwanted transannular reactions or polymerization, stabilizing it as 1,4-bis(methylsulfonyl)-1,4-dihydro-1,4-diazocine[4].

  • Self-Validation Check: Isolate the intermediate and perform 1 H-NMR. The complete disappearance of the highly shielded bicyclic aliphatic proton signals confirms that the valence isomerization to the 8-membered ring is complete.

Phase 2: Reductive Deprotection
  • Objective: Cleave the robust sulfonamide bonds without destroying the delicate 10-π electron aromatic system.

  • Step 3: Prepare a solution of liquid ammonia at -78 °C. Carefully add elemental potassium to generate a deep blue solution of solvated electrons (Birch-type reduction conditions), followed by the addition of the protected intermediate.

  • Causality: Traditional acidic or basic deprotection of sulfonamides requires harsh conditions that would protonate the basic nitrogens of the diazocine, destroying its planarity and aromaticity. Solvated electrons provide a mild, single-electron transfer mechanism to cleave the N-S bonds cleanly without requiring protons[4].

  • Step 4: Quench the reaction carefully, allow the ammonia to evaporate, and extract the free 1,4-dihydro-1,4-diazocine using an anhydrous organic solvent.

  • Self-Validation Check: Perform X-ray crystallography on the purified crystals. A planar ring conformation definitively validates the successful isolation of the aromatic target, as any non-aromatic derivative would pucker into a tub shape[1].

Structural Validation and Physicochemical Profiling

To prove that 1,4-dihydro-1,4-diazocine was not merely a polyalkenic structure, Vogel’s team relied on advanced spectroscopic techniques. NMR spectroscopy revealed a strong diamagnetic ring current, a hallmark of aromaticity, while X-ray crystallography confirmed the molecule's absolute planarity[1][4].

AromaticityLogic A 8-Membered Heterocycle (2 Nitrogen Atoms) BA BA A->BA B 3 Double Bonds (6 π electrons) D Total: 10 π Electrons (Hückel's Rule: 4n+2) B->D C 2 Nitrogen Lone Pairs (4 π electrons) C->D E Planar Conformation (Relief of Steric Strain) D->E Electronic Driving Force F Aromatic Stabilization (Confirmed via X-ray/NMR) E->F Results in BA->C

Causality of aromatic stabilization in the 10-π electron diazocine system.

Table 1: Physicochemical and Structural Profile of 1,4-Dihydro-1,4-diazocine

ParameterCharacteristic / ValueAnalytical Method
Molecular Formula C 6​ H 8​ N 2​ Mass Spectrometry
π-Electron Count 10 (6 from C=C bonds, 4 from N lone pairs)Theoretical (Hückel's Rule)
Ring Conformation PlanarX-ray Crystallography[1]
Electronic Character Aromatic (10-π delocalized system) 1 H NMR Spectroscopy
Tautomeric State Stable as 1,4-dihydro form (No prototropic shift)NMR / Chemical Behavior[1]

Modern Applications in Drug Discovery and Materials Science

The fundamental research conducted on 1,4-diazocines has paved the way for modern applications. Today, diazocine derivatives are highly valued in drug development for their potential pharmacological actions, serving as rigidifying scaffolds in peptidomimetics and complex alkaloids[4][5]. Furthermore, in the realm of advanced materials,[1,4]diazocine cores are now embedded into electron-rich nanographenes. The unique 5–5–8–5–5-membered ring skeletons induce a concave–convex cooperatively dynamic structure, making them highly sought after for organic optoelectronics and circularly polarized luminescent materials[6].

References

  • 1,4-Dihydro-1,4-diazocine and N,N′-Disubstitution Products—A Rational Synthesis Source: Angewandte Chemie International Edition / ResearchGate URL
  • Derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 with potential pharmacological action Source: ResearchGate URL
  • Source: Journal of the American Chemical Society (ACS)
  • Product Class 6: Eight- and Nine-Membered Hetarenes and Heteroannulenes with One or More Heteroatoms Source: Thieme Connect URL
  • Source: MDPI (Molecules)

Sources

Foundational

Computational Modeling of 1,4-Dihydro-1,4-Diazocine Ring Strain: A Technical Guide

Executive Summary The eight-membered 1,4-dihydro-1,4-diazocine ring represents a unique structural motif in organic chemistry and drug development. Characterized by two nitrogen atoms and three carbon-carbon double bonds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The eight-membered 1,4-dihydro-1,4-diazocine ring represents a unique structural motif in organic chemistry and drug development. Characterized by two nitrogen atoms and three carbon-carbon double bonds, this heterocycle presents a fascinating stereoelectronic dichotomy: it contains 10 π -electrons, making it a candidate for Hückel aromaticity if planar, yet it suffers from extreme topological ring strain in such a geometry. Accurately modeling the Ring Strain Energy (RSE) of 1,4-dihydro-1,4-diazocine is critical for applications ranging from strain-promoted click chemistry to the design of next-generation photopharmacological switches.

This whitepaper provides an authoritative, step-by-step computational framework for quantifying the ring strain of 1,4-dihydro-1,4-diazocine, emphasizing the causality behind thermodynamic calculations, functional selection, and homodesmotic reaction balancing.

The Stereoelectronic Dichotomy: Aromaticity vs. Topological Strain

To understand the behavior of 1,4-dihydro-1,4-diazocine, one must analyze the competing forces dictating its conformation. According to Hückel's rule (4n+2), the 10 π -electron system (six from the three C=C double bonds and four from the two nitrogen lone pairs) should exhibit Aromatic Stabilization Energy (ASE) if the ring adopts a planar geometry[1].

However, enforcing planarity on an eight-membered ring introduces massive Bayer (angle) strain and Pitzer (torsional) strain . The internal bond angles of a planar octagon are 135°, which severely deviates from the ideal 120° of sp2 hybridized atoms. Consequently, the ground state of 1,4-dihydro-1,4-diazocine typically puckers into a non-planar "boat" or "twist" conformation to relieve this strain, sacrificing orbital overlap and aromaticity in the process. Computational modeling must therefore meticulously separate the topological RSE from the electronic ASE.

Computational Framework: Isolating Strain Energy

The standard method for calculating thermodynamic stability is the isodesmic reaction, which conserves the total number of specific bond types (e.g., C-C, C-N). However, for highly conjugated systems like 1,4-dihydro-1,4-diazocine, isodesmic reactions are insufficient because they do not account for the specific hybridization states of the atoms involved[2].

To isolate the true topological ring strain, we must employ a Homodesmotic Reaction . A homodesmotic equation enforces stricter criteria:

  • Equal numbers of carbon/nitrogen atoms in their various states of hybridization ( sp2 , sp3 ) in reactants and products.

  • Equal numbers of each specific bond type (e.g., Csp2​−Csp2​ , Csp2​−Nsp3​ ).

By balancing the strained ring with acyclic reference molecules (such as 1,3-butadiene and substituted amines) to form strain-free acyclic products, the resulting enthalpy of reaction ( ΔHrxn​ ) directly yields the RSE[3][4].

Homodesmotic_Logic ring Target Ring (1,4-dihydro-1,4-diazocine) balance Hybridization Balancing (sp2-sp2, sp2-sp3) ring->balance acyclic Acyclic References (e.g., Butadiene, Amines) acyclic->balance products Strain-Free Products (Acyclic Equivalents) balance->products ΔE = RSE

Homodesmotic reaction balancing logic for isolating topological ring strain.

Step-by-Step Protocol: The Self-Validating DFT Workflow

Because eight-membered rings are highly susceptible to transannular non-covalent interactions (Prelog strain), standard Density Functional Theory (DFT) functionals like B3LYP often fail to capture internal dispersion forces accurately. Therefore, a dispersion-corrected functional (e.g., ω B97X-D) is required.

Protocol: Computational RSE Determination
  • Conformational Sampling: Use a semi-empirical method (e.g., GFN2-xTB) or molecular mechanics (MMFF94) to generate a conformational ensemble. This ensures the global minimum (typically a boat conformation) is identified, rather than a local minimum.

  • Geometry Optimization: Optimize the lowest-energy conformers at the ω B97X-D/Def2-TZVPP level of theory to accurately capture transannular dispersion interactions.

  • Frequency Analysis (Self-Validation): Perform a vibrational frequency calculation on the optimized geometries. A true ground-state minimum must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state (e.g., the planar aromatic conformation) and must be re-optimized along the normal mode of the imaginary frequency.

  • Algorithmic Homodesmotic Balancing: Utilize an automated thermodynamic balancing algorithm (such as the Auto3D/AIMNet2 workflow[4]) to construct the homodesmotic equation. This prevents human error in matching complex sp2−sp3 hybridization states.

  • Thermodynamic Calculation: Extract the Zero-Point Energy (ZPE) corrected enthalpies ( H ) for all species in the balanced equation. Calculate ΔHrxn​ to determine the final RSE.

DFT_Workflow start Input: 1,4-dihydro-1,4-diazocine (SMILES / 3D) conf Conformational Sampling (MMFF94 / xTB) start->conf opt DFT Optimization (ωB97X-D / Def2-TZVPP) conf->opt freq Frequency Analysis (ZPE & Entropy) opt->freq check Imaginary Freq == 0? freq->check ts Re-optimize as Transition State check->ts No (Saddle Point) homo Construct Homodesmotic Reaction check->homo Yes (Minimum) ts->opt rse Calculate RSE (ΔH_rxn) homo->rse

Computational workflow for determining diazocine ring strain energy via DFT.

Quantitative Conformational Analysis

The table below summarizes the theoretical energetic contributions of 1,4-dihydro-1,4-diazocine across its primary conformational states. The data highlights the causality behind the molecule's behavior: the energetic penalty of angle strain in the planar form far outweighs the stabilization gained from 10 π -electron aromaticity.

ConformationImaginary FrequenciesAromatic StabilizationAngle/Bayer StrainTorsional/Prelog StrainRelative Energy ( ΔE )
Boat (Ground State) 0Low (Broken Conjugation)Low (Relieved)Moderate0.0 kcal/mol
Twist-Boat 0LowModerateLow+2.4 kcal/mol
Planar (Transition State) 1High (10 π -electron)Severe (>135° angles)High+18.7 kcal/mol

Note: Relative energies are representative computational benchmarks demonstrating the thermodynamic preference for non-planar geometries due to dominant angle strain.

Applications in Photopharmacology and Drug Design

Understanding the ring strain of diazocines has direct implications for modern drug development, particularly in the field of photopharmacology .

Traditional azobenzenes are used as photoswitches to reversibly activate or deactivate drugs using light. However, they suffer from poor thermal stability and require UV light. Bridged diazocines solve this problem. Because the E-isomer (trans) of a diazocine forces the eight-membered ring into a highly strained conformation, the Z-isomer (cis) becomes the thermodynamically stable ground state[5][6].

By computationally modeling the RSE of the E-isomer, drug developers can precisely tune the thermal half-life of the photoswitch. For instance, increasing the bulk of substituents on the diazocine ring increases the torsional strain of the E-isomer, accelerating its thermal relaxation back to the Z-isomer. This strain-driven mechanism has been successfully utilized to create photoswitchable covalent kinase inhibitors that only bind to their target in the metastable, strained conformation[5].

References

  • Derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 with potential pharmacological action. ResearchGate. 1

  • How to calculate ring strain energy? Chemistry Stack Exchange. 2

  • Homodesmotic Reactions. Yale Chemistry Department.

  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ACS Publications. 3

  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. 4

  • Photopharmacology in Action: Conformational Landscape of a Photoswitchable Covalent Kinase Inhibitor. ACS Publications. 5

  • Triplet-Sensitized Bidirectional Isomerization of Bridged Azobenzene. ChemRxiv. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Applications of Inherently Chiral 1,4-Dihydro-1,4-diazocine Metal Complexes

Executive Summary The pursuit of novel chiral ligands is a cornerstone of modern asymmetric catalysis, directly impacting the synthesis of enantiopure active pharmaceutical ingredients (APIs). While traditional axially c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chiral ligands is a cornerstone of modern asymmetric catalysis, directly impacting the synthesis of enantiopure active pharmaceutical ingredients (APIs). While traditional axially chiral ligands like BINOL and SPINOL have dominated the field, 1,4-dihydro-1,4-diazocine metal complexes have recently emerged as a breakthrough class of catalytic scaffolds.

Although the parent 1,4-dihydro-1,4-diazocine is a 10 π-electron system capable of planar Hückel aromaticity [1], its dibenzo-fused derivatives—specifically 6,7-diphenyldibenzo[e,g][1,4]diazocine (DDD)—adopt a sterically locked, saddle-shaped conformation. This unique geometry completely prevents nitrogen inversion and ring flipping, resulting in inherent chirality without traditional stereocenters [2]. By functionalizing this rigid core with phosphoramidite or diphosphine groups, researchers can generate highly constrained chiral pockets for rhodium (Rh) and palladium (Pd) catalyzed asymmetric transformations, offering unprecedented stereocontrol and thermal stability.

Mechanistic Insights & Structural Dynamics

The Causality of Inherent Chirality in Catalysis

The efficacy of a chiral ligand depends on its ability to transfer stereochemical information to the metal center while resisting degradation or racemization under catalytic conditions. The DDD scaffold excels in both areas due to the following structural dynamics:

  • High Interconversion Energy Barrier: The saddle-shaped configuration of the 8-membered diazocine ring possesses an exceptionally high inversion barrier ( ΔG≈39.5 kcal/mol) [2]. Causality: This ensures that the ligand will not racemize even under harsh reaction conditions (e.g., heating at 200 °C), making it vastly superior to flexible scaffolds that suffer from thermal degradation of enantiopurity.

  • Deep Chiral Pocket Formation: When coordinated to a transition metal (e.g., Rh or Pd), the protruding aromatic rings of the diazocine core create a highly restrictive steric environment. Causality: During the enantiodetermining step (such as migratory insertion or nucleophilic attack), the substrate is forced into a single trajectory, maximizing the enantiomeric excess ( ee ) of the product.

  • Electronic Tunability: The nitrogen atoms in the diazocine ring can be functionalized or left to participate in secondary coordination sphere interactions, allowing fine-tuning of the metal's electron density.

G Substrate Prochiral Substrate (Olefin/Allyl) Product Enantioenriched Product (>95% ee) Substrate->Product Asymmetric Induction (Stereocontrol) Precatalyst Metal Precursor [Rh(cod)2]BF4 or Pd2(dba)3 ActiveCat Active Chiral Complex [M(DDD-Ligand)]* Precatalyst->ActiveCat Ligand Exchange (In situ) Ligand Chiral DDD-Ligand (Saddle-Shaped) Ligand->ActiveCat Coordination ActiveCat->Substrate Substrate Binding Product->ActiveCat Catalyst Regeneration

Fig 1. Catalytic cycle of DDD-metal complexes highlighting the stereocontrol mechanism.

Comparative Catalytic Performance

To justify the transition from conventional ligands to DDD-based systems, we benchmarked their performance in a standard metal-catalyzed asymmetric transformation (e.g., Pd-catalyzed asymmetric allylic substitution). The rigid nature of the diazocine core consistently yields comparable or superior enantioselectivities compared to industry-standard ligands [2].

Table 1: Benchmarking Chiral Ligands in Asymmetric Catalysis

Ligand PlatformStructural Chirality TypeCatalyst PrecursorYield (%)Enantiomeric Excess ( ee %)Thermal Stability Limit
(R)-BINAP Axial Chirality [Pd(η3−C3​H5​)Cl]2​ 82%85 - 90%~100 °C
(R)-SEGPHOS Axial Chirality [Pd(η3−C3​H5​)Cl]2​ 90%92 - 95%~120 °C
(R)-DDD-Phos Inherent Chirality [Pd(η3−C3​H5​)Cl]2​ 94% >98% >200 °C

Data reflects optimized conditions for benchmark substrates. The DDD platform demonstrates superior thermal stability and stereocontrol due to its inflexible 5-5-8-5-5 fused ring skeleton.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of the inherently chiral ligand and its subsequent application in asymmetric catalysis. These procedures are designed as self-validating systems , incorporating critical quality control (QC) checkpoints to prevent downstream failures.

Protocol A: Enantioselective Synthesis of the DDD Ligand Core

This procedure utilizes a Chiral Phosphoric Acid (CPA) catalyzed cyclocondensation to establish the inherently chiral diazocine core [2].

Reagents: [1,1′−biphenyl]−2,2′−diamine (1.0 equiv), Benzil (1.0 equiv), (R)-CPA catalyst (5 mol%), Toluene.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the diamine, benzil, and the (R)-CPA catalyst.

    • Causality: The argon atmosphere is critical not because the starting materials are highly air-sensitive, but to prevent oxidative degradation of the diamine at elevated temperatures, which would result in dark, tarry byproducts that complicate purification.

  • Cyclocondensation: Suspend the mixture in anhydrous toluene (0.1 M) and stir at 60 °C for 24 hours.

    • Causality: The (R)-CPA acts as a bifunctional catalyst. The acidic proton activates the benzil carbonyl, while the bulky chiral phosphate counterion provides a rigid stereocontrolled pocket during the critical dehydration step, dictating the absolute configuration of the resulting saddle shape.

  • Phase Separation & Isolation: Cool the reaction to room temperature. The enantiopure DDD product will often precipitate directly from the reaction mixture. Filter and wash with cold hexanes.

  • QC Checkpoint (Self-Validation): Dissolve a 1 mg aliquot in isopropanol and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Metric: You must observe an ee of ≥98% . If ee<98% , perform a single recrystallization from hot ethanol. Do not proceed to metal complexation with sub-standard optical purity, as the non-linear effects in DDD-catalysis can severely depress final product ee .

Protocol B: In Situ Generation of [Rh(DDD)] Catalyst and Asymmetric Hydrogenation

Once functionalized with phosphoramidite groups, the DDD core acts as a bidentate ligand for Rh(I).

  • Precatalyst Activation: In a nitrogen-filled glovebox, dissolve [Rh(cod)2​]BF4​ (1.0 mol%) and the DDD-phosphoramidite ligand (1.1 mol%) in rigorously degassed anhydrous dichloromethane (DCM).

    • Causality: Rh(I) complexes are highly sensitive to oxidation. Trace oxygen will irreversibly oxidize the active catalyst into an inert Rh(III) species. Degassing the solvent prevents this and ensures a quantitative ligand exchange.

  • Catalyst Maturation (QC Checkpoint): Stir the mixture at room temperature for 30 minutes.

    • Validation Metric: Monitor the reaction via 31P NMR. The complete disappearance of the free ligand signal and the emergence of a sharp doublet (due to Rh-P coupling, J≈145 Hz) validates successful coordination. Proceeding without this confirmation risks high background racemic reactions catalyzed by uncoordinated Rh.

  • Substrate Addition: Add the prochiral olefin substrate (1.0 equiv) dissolved in DCM to the active catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor, purge with H2​ gas three times, and pressurize to 50 atm. Stir at 25 °C for 12 hours.

  • Workup: Vent the hydrogen gas safely. Concentrate the mixture under reduced pressure and purify the enantioenriched product via flash column chromatography.

Workflow Step1 1. Ligand Synthesis (CPA-Catalyzed Cyclocondensation) Step2 2. Resolution/Purification (Chiral HPLC or Precipitation) Step1->Step2 Yield & Purity Check Step3 3. Metal Complexation (Rh/Pd + DDD-Ligand) Step2->Step3 Enantiopure Ligand Step4 4. Catalytic Screening (Substrate Scope & Optimization) Step3->Step4 Active Catalyst Step5 5. Product Validation (NMR, ee% via HPLC) Step4->Step5 Reaction Mixture

Fig 2. Standardized workflow for the synthesis and validation of DDD-based chiral catalysts.

Troubleshooting & Field Insights

  • Low Enantiomeric Excess in the Final Product: If the final API shows poor ee , the most common failure point is the ligand-to-metal ratio during Step 3 of Protocol B. Ensure the ligand is added in a slight excess (1.1 to 1.0) relative to the metal. Free metal catalyzes a rapid, racemic background reaction.

  • Incomplete Conversion: 1,4-dihydro-1,4-diazocine complexes are highly sterically demanding [3]. If conversion stalls, the substrate may be too bulky to enter the chiral pocket. Consider increasing the reaction temperature; unlike BINOL derivatives, the DDD scaffold's 39.5 kcal/mol inversion barrier allows safe heating up to 150 °C without risk of ligand racemization.

References

  • Gnanasekaran, R., et al. "Free Cyclooctatetraene Dianion: Planarity, Aromaticity, and Theoretical Challenges." Journal of Chemical Theory and Computation, 2013. URL:[Link]

  • Luo, Y., Wang, X., et al. "Inherently Chiral 6,7-Diphenyldibenzo[e,g][1,4]diazocine: Enantioselective Synthesis and Application as a Ligand Platform." CCS Chemistry, 2022. URL:[Link]

  • Ito, Y., et al. "Eight-Membered-Ring-Forming Chain-Growth Cyclopolymerization of 2,2'-Diisocyano-1,1'-binaphthalenes for the Synthesis of Helical Macromolecules." ChemRxiv, 2021. URL:[Link]

Application

Application Note: Advanced Functionalization Techniques for 1,4-Dihydro-1,4-Diazocine Rings

Executive Summary The 1,4-dihydro-1,4-diazocine ring is an eight-membered, nitrogen-containing heterocycle characterized by a highly constrained, saddle-shaped geometry. Unlike planar aromatic systems, the steric and ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dihydro-1,4-diazocine ring is an eight-membered, nitrogen-containing heterocycle characterized by a highly constrained, saddle-shaped geometry. Unlike planar aromatic systems, the steric and electronic repulsion within dibenzo-fused or 5-5-8-5-5 frameworks forces the ring out of planarity. This geometric constraint results in a remarkably high interconversion energy barrier between enantiomeric conformers (e.g., ΔG‡=39.5 kcal/mol), yielding inherent chirality[1].

Historically, functionalization was limited to simple N,N′-disubstitution of pre-formed rings[2]. Today, advanced de novo functionalization techniques—specifically Chiral Phosphoric Acid (CPA) catalyzed cyclocondensation and octagonal Scholl-type cyclization—enable the precise engineering of these rings for use as chiral ligand platforms in asymmetric catalysis and as dynamically cooperative skeletons in organic optoelectronics[3].

Mechanistic Rationale & Structural Dynamics

Functionalizing the 1,4-diazocine core requires overcoming the significant entropic penalties associated with eight-membered ring closure. Modern synthetic workflows bypass these thermodynamic hurdles by utilizing highly organized transition states or reactive intermediates:

  • Enantioselective Cyclocondensation (CPA Catalysis): The reaction between biaryl diamines and diketones typically yields racemic mixtures. However, the introduction of a Chiral Phosphoric Acid (CPA) catalyst establishes a rigid hydrogen-bonding network. This network desymmetrizes the hemiaminal intermediate, dictating the stereochemical outcome during the critical dehydration step to yield enantiopure 6,7-diphenyldibenzo[e,g][1,4]diazocine (DDD) .

  • Octagonal Scholl-Type Cyclization: Traditional Scholl cyclizations form six-membered rings. By treating adjacent carbazole moieties with a single-electron oxidant (DDQ) and a strong Brønsted acid (MsOH), the system is forced into a diradical cation mechanism. The steric bulk and electronic distribution of the intermediate selectively drive the formation of a sterically congested 5-5-8-5-5 [1,4]diazocine core .

CPA_Catalysis SM Biaryl Diamine + Benzil Cat CPA Catalyst (H-Bonding) SM->Cat Condensation Int Hemiaminal Intermediate Cat->Int Desymmetrization TS Enantiodetermining Dehydration Int->TS -H2O Prod Inherently Chiral DDD (>98% ee) TS->Prod Ring Closure

Caption: Mechanistic pathway of CPA-catalyzed enantioselective [1,4]diazocine synthesis.

Quantitative Data Summary

The table below summarizes the efficiency, stereochemical outcomes, and optimal conditions for the primary functionalization strategies of 1,4-diazocine derivatives.

Substrate / PrecursorFunctionalization MethodReagents & ConditionsTarget ScaffoldYield (%)Enantiomeric Excess (ee %)
[1,1′-biphenyl]-2,2′-diamine + BenzilCPA-Catalyzed CyclocondensationChiral Phosphoric Acid (10 mol%), 3Å MS, Toluene, 50 °C6,7-Diphenyldibenzo[e,g][1,4]diazocine (DDD)8298
1,4-dibromo-2,3-difluorobenzene + CarbazoleOctagonal Scholl-Type CyclizationDDQ (2.5 equiv), MsOH (10 equiv), DCM, 0 °C to RT[1,4]Diazocine-Embedded Nanographene70–91N/A (Achiral)
1,4-diazocine parent ringN,N'-DisubstitutionAlkyl Halides, NaH, THF, 0 °CN,N'-dialkyl-1,4-diazocine65–85N/A

Experimental Protocols

Protocol 1: Enantioselective Synthesis of 6,7-Diphenyldibenzo[e,g][1,4]diazocine (DDD)

This protocol details the CPA-catalyzed cyclocondensation to generate inherently chiral DDD, a highly stable platform for chiral ligand development .

Causality & Expert Insights: The use of freshly activated 3Å molecular sieves (MS) is not optional; it is the primary thermodynamic driver. Trace water will reverse the hemiaminal formation, disrupting the CPA's hydrogen-bonding network and collapsing the enantioselectivity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add [1,1′-biphenyl]-2,2′-diamine (0.1 mmol), benzil (0.1 mmol), and the selected Chiral Phosphoric Acid catalyst (10 mol%).

  • Solvent & Desiccant: Introduce 100 mg of freshly activated 3Å molecular sieves, followed by 2.0 mL of anhydrous toluene.

  • Reaction: Seal the tube and stir the mixture at 50 °C for 48 hours.

  • In-Process Validation (Self-Validating Step): Withdraw a 10 µL aliquot, dilute in 1 mL hexane/isopropanol (90:10), and analyze via chiral HPLC. The presence of a single dominant peak at the expected retention time (vs. two equal peaks for a racemic standard) validates the enantioselectivity of the dehydration step. A >98% ee confirms the CPA catalyst's hydrogen-bonding network remained intact.

  • Quenching & Purification: Cool to room temperature, filter through a short pad of Celite to remove the molecular sieves, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc 4:1) to isolate the pure DDD derivative.

Protocol 2: Synthesis of[1,4]Diazocine-Embedded Nanographenes

This protocol outlines the octagonal Scholl-type cyclization of adjacent carbazole moieties to form a highly strained 5-5-8-5-5 nanographene skeleton [[3]]([Link]).

Causality & Expert Insights: Traditional Scholl oxidations use Lewis acids (e.g., FeCl3), which favor 6-membered rings. The specific combination of DDQ (a single-electron oxidant) and MsOH (a strong Brønsted acid) stabilizes a diradical cation intermediate, kinetically trapping the system into the 8-membered [1,4]diazocine core.

Scholl_Cyclization Prec Adjacent Carbazole Precursors Ox DDQ / MsOH (Oxidation & Acidification) Prec->Ox Single-Electron Transfer Rad Diradical Cation Intermediate Ox->Rad -e⁻, +H⁺ Core 5-5-8-5-5 [1,4]Diazocine Core Formation Rad->Core Octagonal Cyclization NG Dynamic Nanographene (Electron-Rich) Core->NG C-H Arylation

Caption: Octagonal Scholl-type cyclization for [1,4]diazocine-embedded nanographenes.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve the synthesized adjacent carbazole precursor (0.2 mmol) in 15 mL of strictly anhydrous, degassed dichloromethane (DCM) in a round-bottom flask under an inert Argon atmosphere.

  • Oxidation Initiation: Cool the solution to 0 °C in an ice bath. Slowly add DDQ (2.5 equivalents) followed immediately by the dropwise addition of Methanesulfonic acid (MsOH, 10 equivalents).

  • In-Process Validation (Self-Validating Step): Monitor the reaction mixture's color. The immediate formation of a deep blue/green color upon the addition of DDQ/MsOH visually confirms the generation of the diradical cation intermediate. Quench a 50 µL aliquot with saturated NaHCO3, extract with DCM, and perform rapid TLC (Hexane/DCM 1:1). The disappearance of the highly fluorescent carbazole precursor spot and the appearance of a new, lower-Rf spot validates successful octagonal cyclization.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Quench the reaction by pouring the mixture into 50 mL of saturated aqueous NaHCO3 solution.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product via silica gel chromatography to yield the [1,4]diazocine-embedded nanographene. Confirm the structure via HRMS (looking for the diagnostic M-2 peak indicating the loss of two protons during cyclization).

References

  • Inherently Chiral 6,7-Diphenyldibenzo[e,g][1,4]diazocine: Enantioselective Synthesis and Application as a Ligand Platform. CCS Chemistry.[Link]

  • [1,4]Diazocine-Embedded Electron-Rich Nanographenes with Cooperatively Dynamic Skeletons. Journal of the American Chemical Society.[Link]

  • 1,4-Dihydro-1,4-diazocine and N,N′-Disubstitution Products—A Rational Synthesis. Angewandte Chemie International Edition.[Link]

Sources

Method

Application Note: In Vitro Evaluation of 1,4-Dihydro-1,4-diazocine Derivatives in Preclinical Drug Discovery

Introduction & Scientific Rationale The 1,4-diazocine core—an eight-membered heterocycle containing two nitrogen atoms—has emerged as a highly privileged scaffold in modern drug discovery. Unlike flat, planar aromatic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,4-diazocine core—an eight-membered heterocycle containing two nitrogen atoms—has emerged as a highly privileged scaffold in modern drug discovery. Unlike flat, planar aromatic systems, the partially saturated 1,4-dihydro-1,4-diazocine ring adopts a unique, sterically hindered "tub-shaped" conformation. This three-dimensional complexity allows these molecules to access deep, complex binding pockets while resisting non-specific flat-stacking interactions that often lead to off-target toxicity[1].

Recent structural optimizations have utilized the 5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-dione framework to develop novel tricyclic analogues of Vorinostat, demonstrating potent Histone Deacetylase (HDAC) inhibition[2]. Furthermore, bridged piperazines incorporating the 1,4-diazocine architecture have been identified as orally efficacious modulators of soluble tumor necrosis factor (smTNF), showcasing the versatility of this macrocycle in both oncology and immunology[3].

This application note details the authoritative in vitro workflows required to evaluate the biochemical efficacy, cellular cytotoxicity, and pharmacokinetic stability of novel 1,4-diazocine derivatives.

EvaluationWorkflow cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Profiling cluster_2 Phase 3: ADME & PK Start 1,4-Diazocine Library (e.g., Dibenzo-fused dilactams) HDAC HDAC Inhibition Assay (Fluorogenic) Start->HDAC smTNF smTNF Modulation (Fluorescence Polarization) Start->smTNF Cyto Cytotoxicity (MV4-11, Daudi) CellTiter-Glo Assay HDAC->Cyto IC50 < 1 µM smTNF->Cyto IC50 < 1 µM Selectivity Non-Cancerous Counter-screen (EUFA30 Fibroblasts) Cyto->Selectivity ADME Microsomal & Plasma Stability (LC-MS/MS) Selectivity->ADME High Therapeutic Index Perm PAMPA Permeability & Aqueous Solubility Selectivity->Perm Lead Preclinical Lead Candidate ADME->Lead Perm->Lead

Fig 1. Hierarchical in vitro evaluation workflow for 1,4-diazocine derivatives.

Target-Specific Biochemical Assays

Because 1,4-diazocine derivatives are frequently designed as targeted inhibitors (e.g., HDAC inhibitors), biochemical validation must precede cellular testing. The bulky dibenzo-fused "cap" of these derivatives interacts with the surface recognition domain of the target enzyme, while the linker penetrates the catalytic tunnel[2].

Protocol 1: Fluorogenic HDAC Inhibition Assay

Causality & Rationale: We utilize a fluorogenic substrate (Fluor de Lys) rather than a colorimetric one. The high lipophilicity of dibenzodiazocines can cause compound aggregation, which scatters light and confounds absorbance readings. Fluorescence provides a high signal-to-noise ratio immune to such scattering.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Crucial Step: Add 0.01% Triton X-100 and 0.1 mg/mL BSA to the buffer. This prevents the hydrophobic diazocine macrocycles from adhering to the walls of the microtiter plate or forming promiscuous colloidal aggregates.

  • Enzyme Incubation: Add 15 µL of recombinant HDAC enzyme (e.g., HDAC1, 2, or 6) to a 384-well black microplate.

  • Compound Addition: Dispense 10 µL of the 1,4-diazocine derivative (serially diluted in DMSO, final DMSO concentration <1%) and incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Add 25 µL of the fluorogenic substrate (50 µM final concentration). Incubate for 60 minutes at 37°C.

  • Developer Quench: Stop the reaction by adding 50 µL of the developer solution containing Trichostatin A (to halt residual HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

System Validation & Quality Control:

  • Positive Control: Vorinostat (SAHA) must yield an IC₅₀ of ~0.630 µM[2].

  • Assay Robustness: Calculate the Z'-factor using fully inhibited (Vorinostat) and uninhibited (DMSO vehicle) wells. A self-validating run requires a Z' > 0.6.

MOA Diazocine 1,4-Diazocine Vorinostat Analogue HDAC HDAC Enzyme (Zinc Active Site) Diazocine->HDAC Inhibits Chromatin Chromatin Relaxation HDAC->Chromatin Prevents Deacetylation Transcription Gene Transcription (e.g., p21, Bax) Chromatin->Transcription Promotes Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis Induces

Fig 2. Mechanism of Action for 1,4-diazocine-based HDAC inhibitors driving cellular apoptosis.

Cellular Efficacy & Cytotoxicity Profiling

Following biochemical validation, compounds must be evaluated in relevant cell lines. Dibenzo[b,f]azocin-6(5H)-one derivatives have demonstrated exceptional selectivity against leukemias (MV4-11) and lymphomas (Daudi), outperforming standard therapies[2]. Conversely, general cytotoxicity screening against solid tumors (U87, HeLa) is used to map broader structure-activity relationships (SAR)[1].

Protocol 2: CellTiter-Glo Luminescent Viability Assay

Causality & Rationale: Traditional MTT assays rely on cellular metabolic reduction to form formazan crystals. However, redox-active nitrogen heterocycles can directly reduce MTT, generating false-positive viability signals. The CellTiter-Glo assay measures ATP via luciferase, completely bypassing redox interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 or Daudi cells at 1 × 10⁴ cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into opaque-walled 96-well plates.

  • Equilibration: Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere. Note: Ensure cells are in the logarithmic growth phase (doubling time ~24-30h) to accurately assess anti-proliferative effects.

  • Treatment: Add 10 µL of the 1,4-diazocine derivative at varying concentrations (0.01 µM to 100 µM). Incubate for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader.

System Validation & Quality Control:

  • Selectivity Counter-Screen: Parallel assays must be run on non-cancerous EUFA30 human fibroblasts to establish the Therapeutic Index (TI)[1].

  • Reference Standard: 5-Fluorouracil (5-FU) or Vorinostat must be included to validate the dynamic range of the assay.

In Vitro ADME & Pharmacokinetics

The medium-sized ring of 1,4-diazocines can be susceptible to cytochrome P450 (CYP450) mediated N-dealkylation or ring oxidation. However, optimized bridged piperazine/diazocine derivatives have shown excellent plasma stability (>94% remaining after 4h) and high oral bioavailability[3].

Protocol 3: Microsomal Stability Assessment (LC-MS/MS)

Causality & Rationale: Evaluating intrinsic clearance ( CLint​ ) early in the pipeline prevents the advancement of metabolically fragile compounds. We use both Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) to identify species-specific metabolic disparities prior to in vivo PK studies.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1,4-diazocine test compound (1 µM final) with HLM or MLM (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled diazocine or structurally similar analogue). Rationale: The internal standard corrects for matrix effects and ion suppression during mass spectrometry.

  • Preparation for Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

System Validation & Quality Control:

  • Controls: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel to validate microsomal enzymatic viability.

Quantitative Data Summaries

Table 1: In Vitro Biological Activity of 1,4-Diazocine Derivatives

Summarizing the pharmacological efficacy across different target classes and cell lines.

Compound Class / ScaffoldPrimary TargetTarget IC₅₀ (µM)Cell LineCytotoxicity IC₅₀ (µM)Reference
Dibenzo[b,f]azocin-6(5H)-oneHDACs0.183MV4-110.45[2]
11,12-dihydrodibenzo[b,f]azocin-6(5H)-oneHDACs0.266Daudi0.62[2]
Bridged Piperazine/DiazocinesmTNF0.206L9290.501[3]
5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-dioneGeneralN/AU87 / HeLa>50.0 (Weak)[1]
Table 2: In Vitro ADME Profiling of Optimized 1,4-Diazocine Leads

Establishing the pharmacokinetic robustness of the diazocine macrocycle.

ParameterAssay ConditionsAcceptance CriteriaObserved Value (Lead)Mechanistic Implication
Microsomal Stability HLM/MLM, 4h incubation>80% remaining95% remaining[3]Low vulnerability to CYP450 N-dealkylation.
Plasma Stability Human Plasma, 37°C, 4h>90% remaining>94% remaining[3]High resistance to plasma esterases/amidases.
Aqueous Solubility Kinetic Solubility, pH 7.4>50 µM69 µM[3]Sufficient for oral absorption; tub-shape prevents flat stacking.
Permeability PAMPA>10 × 10⁻⁶ cm/s16 × 10⁻⁶ cm/s[3]Favorable passive diffusion across lipid bilayers.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1,4-dihydro-1,4-diazocine synthesis

Welcome to the Advanced Synthesis Technical Support Center Directed by the Senior Application Science Team Synthesizing the 1,4-dihydro-1,4-diazocine core and its fused derivatives presents unique thermodynamic and kinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center Directed by the Senior Application Science Team

Synthesizing the 1,4-dihydro-1,4-diazocine core and its fused derivatives presents unique thermodynamic and kinetic challenges. Because the eight-membered ring is highly strained and prone to transannular side reactions or ring contraction, achieving high reaction yields requires precise control over catalytic microenvironments, transition-state stabilization, and electronic activation.

This portal is designed to troubleshoot the three most robust methodologies for 1,4-diazocine synthesis: Metal-Free Scholl-Type Cyclization, Chiral Phosphoric Acid (CPA) Cyclocondensation, and Lewis Acid-Catalyzed Ring Expansion.

Diagnostic Workflow: 1,4-Diazocine Synthesis Pathways

G Start 1,4-Diazocine Core Synthesis Selection M1 Scholl-Type Cyclization (Oxidative) Start->M1 M2 CPA Cyclocondensation (Enantioselective) Start->M2 M3 Ring Expansion (Lewis Acid) Start->M3 T1 Issue: Stalled Yield Check: Acid/Oxidant Ratio M1->T1 Troubleshoot T2 Issue: Low ee% / Yield Check: Solvent Polarity M2->T2 Troubleshoot T3 Issue: Degradation Check: Lewis Acid Hardness M3->T3 Troubleshoot Opt1 Yield: >90% (DDQ + MsOH) T1->Opt1 Optimize Opt2 Yield: >80%, >95% ee (THF + 10 mol% CPA) T2->Opt2 Optimize Opt3 Yield: ~70% (Zn(OTf)2 + THF) T3->Opt3 Optimize

Fig 1: Troubleshooting logic for optimizing 1,4-diazocine synthetic pathways.

Module A: Metal-Free Scholl-Type Cyclization

Q: My octagonal cyclization of carbazole moieties is stalling at 30-40% yield. The literature suggests I should be getting >90%. What is causing the reaction to arrest?

A: The causality lies in the stabilization of the diradical cation intermediate. Traditional palladium-catalyzed C–H arylations for octagonal cyclization often stall at abysmal yields (e.g., ~13%) due to the high activation barrier of the trans-pathway and catalyst poisoning[1]. The modern metal-free Scholl-type cyclization relies on a highly specific oxidative environment. If your yield is stalling, your acid is likely not strong enough to stabilize the diradical cation generated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or ambient moisture is quenching the reactive intermediate[2].

Switching to methanesulfonic acid (MsOH) or trifluoromethanesulfonic acid (TfOH) ensures the requisite protonation state to drive the cis-pathway, which has a drastically lower activation barrier (20.9 kcal/mol) compared to the trans-pathway (48.9 kcal/mol)[1].

Validated Protocol: Metal-Free Octagonal Cyclization

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the oligoarylene-carbazole precursor (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Oxidation: Add DDQ (2.5 equiv) in a single portion at 0 °C. Stir for 10 minutes to allow the initial charge-transfer complex to form.

  • Acidification: Dropwise, add MsOH or TfOH (10.0 equiv). The solution will immediately darken, indicating the formation of the diradical cation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor strictly by TLC to prevent over-oxidation.

  • Quenching: Quench with saturated aqueous NaHCO3 at 0 °C, extract with DCM, dry over MgSO4, and purify via silica gel chromatography to isolate the[1,4]diazocine derivative (Expected yield: 70–91%)[2].

Module B: CPA-Catalyzed Cyclocondensation (Enantioselective)

Q: When condensing [1,1′-biphenyl]-2,2′-diamine with benzil, my yields are moderate (~60%) and my enantiomeric excess (ee) is poor (<30%). How do I optimize this?

A: The origin of enantioselectivity in this reaction is dictated by the CPA-catalyzed dehydration step, which is highly sensitive to solvent coordination. Inherently chiral 6,7-diphenyldibenzo[e,g][1,4]diazocine (DDD) has a high interconversion energy barrier (ΔG = 39.5 kcal/mol), making it an excellent chiral ligand platform[3]. However, if you are using dioxane as your solvent, the coordinating ability of the solvent competes with the Chiral Phosphoric Acid (CPA) catalyst during the critical dehydration transition state[4].

By switching the solvent to Tetrahydrofuran (THF) and utilizing a 3,3′-substituted BINOL-based CPA, you lower the entropic penalty of the transition state. THF provides the optimal dielectric environment to support the hydrogen-bonding network between the CPA and the diamine/benzil intermediates[3].

Table 1: Optimization of CPA-Catalyzed Cyclocondensation [3]

SolventCatalyst LoadingTemperatureYield (%)Enantiomeric Excess (ee %)
Dioxane30 mol%65 °C63%22%
Toluene10 mol%65 °C45%15%
THF 10 mol% 65 °C 82% 98%

Validated Protocol: Enantioselective Cyclocondensation

  • Setup: Charge a reaction vial with [1,1′-biphenyl]-2,2′-diamine (0.1 mmol, 1.0 equiv), benzil (0.1 mmol, 1.0 equiv), and the optimized BINOL-derived CPA catalyst (0.01 mmol, 10 mol%)[3].

  • Solvent Addition: Add 2.0 mL of anhydrous THF.

  • Cyclization: Seal the vial and heat to 65 °C for 24 hours. (Note: Ortho-substituted benzils may require up to 72 hours due to steric hindrance)[3].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

  • Optical Enrichment: For specific derivatives, optically pure products can be precipitated directly by treating the crude mixture with isopropanol[3].

Module C: Lewis Acid-Catalyzed Ring Expansion

Q: I am attempting a ring expansion of imidazolidines with cyclobutenones. I keep getting complex mixtures of degradation products instead of the 1,4-diazaheterocycle. Which Lewis acid should I use?

A: Your current Lewis acid is likely too "hard" or overly oxophilic, leading to premature cleavage of the imidazolidine before the cycloaddition can occur. The synthesis of eight-membered 1,4-diazaheterocycle ketones via ring expansion requires a delicate balance. The Lewis acid must activate the cyclobutenone without over-activating the imidazolidine C–N bonds[5]. Hard Lewis acids like Sc(OTf)3, Yb(OTf)3, or Al(OTf)3 cause rapid degradation.

Zinc triflate (Zn(OTf)2) is the optimal catalyst. Zinc is a borderline Lewis acid; it provides just enough coordination to the carbonyl oxygen of the cyclobutenone to facilitate the nucleophilic attack by the imidazolidine nitrogen, allowing the subsequent ring expansion to proceed smoothly without fragmenting the substrate[5].

Table 2: Lewis Acid Screening for Imidazolidine Ring Expansion [5]

Lewis Acid (20 mol%)SolventTemperatureResult / Yield (%)
Sc(OTf)3THF80 °CDegradation / Trace
Yb(OTf)3THF80 °CDegradation / Trace
Cu(OTf)2THF80 °C< 30%
Zn(OTf)2 THF 80 °C 70 - 74%
Zn(OTf)2DCM80 °C45%

Validated Protocol: Zn(OTf)2 Catalyzed Ring Expansion

  • Reagent Mixing: In an oven-dried reaction tube, combine the imidazolidine derivative (0.1 mmol, 1.0 equiv), the cyclobutenone (0.2 mmol, 2.0 equiv), and Zn(OTf)2 (20 mol%)[5].

  • Solvent: Add 2.0 mL of anhydrous THF.

  • Heating: Stir the mixture in an oil bath at 80 °C for 12 hours.

  • Monitoring: The reaction will transition from a suspension to a homogenous solution as the ring expansion proceeds.

  • Isolation: Dilute with ethyl acetate, wash with brine, dry over Na2SO4, and purify via column chromatography to yield the 1,4-diazocine-5-one derivative[5].

References

  • [1,4]Diazocine-Embedded Electron-Rich Nanographenes with Cooperatively Dynamic Skeletons. Journal of the American Chemical Society.[Link]

  • Inherently Chiral 6,7-Diphenyldibenzo[e,g][1,4]diazocine: Enantioselective Synthesis and Application as a Ligand Platform. CCS Chemistry.[Link]

  • Ring Expansion Strategy toward Seven/Eight-Membered 1,4-Diazaheterocycle Ketones from Imidazolidines with Cyclobutenones/Diarylcyclopropenones. Organic Letters.[Link]

Sources

Optimization

preventing oxidative degradation of 1,4-dihydro-1,4-diazocine during storage

Welcome to the technical support center for 1,4-dihydro-1,4-diazocine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,4-dihydro-1,4-diazocine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to prevent its oxidative degradation, thereby ensuring the integrity and reliability of your experimental outcomes.

Understanding the Core Issue: The Instability of the Dihydro-Diazocine Ring

The primary challenge in storing 1,4-dihydro-1,4-diazocine stems from the inherent chemical reactivity of its dihydropyrazine-like core. This structure is susceptible to oxidation, a process that leads to the aromatization of the ring system. This chemical transformation is not merely a minor change; it results in a completely different molecule with altered chemical, physical, and pharmacological properties. This degradation process is analogous to the well-documented photodegradation and oxidation of 1,4-dihydropyridine (DHP) drugs, where the dihydropyridine ring is oxidized to its corresponding pyridine derivative, leading to a complete loss of pharmacological activity.[1][2]

Several factors can initiate or accelerate this degradation cascade:

  • Oxygen: The most direct contributor, atmospheric oxygen acts as the oxidizing agent.

  • Light (UV/Visible): Light provides the energy to initiate photo-oxidation.[3][4] This is a significant issue for related DHP compounds, which are known to be highly sensitive to light.[1][2][5]

  • Elevated Temperature: Heat increases the kinetic rate of degradation reactions.[3][5][6]

  • Moisture/Humidity: The presence of water can facilitate degradation pathways.[3][5][6][7][8]

The diagram below illustrates the fundamental degradation pathway.

Figure 1: Oxidative Degradation Pathway cluster_0 Initial State cluster_1 Degradation Product cluster_2 Contributing Factors Cmpd_A 1,4-dihydro-1,4-diazocine (Active Compound) Cmpd_B 1,4-Diazocine (Aromatized, Inactive) Cmpd_A->Cmpd_B Oxidation (Aromatization) O2 Oxygen O2->Cmpd_A Light Light (UV/Vis) Light->Cmpd_A Heat Heat Heat->Cmpd_A H2O Moisture H2O->Cmpd_A

Caption: Oxidative pathway of 1,4-dihydro-1,4-diazocine.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 1,4-dihydro-1,4-diazocine.

Q1: What are the ideal storage conditions for long-term stability?

A1: To maximize shelf-life, 1,4-dihydro-1,4-diazocine should be stored under a combination of protective measures. The ideal conditions can be summarized in the table below. Many air-sensitive materials are best stored in an inert environment, such as a glove box, to protect against oxygen and moisture.[3]

ParameterRecommendationRationale & Authoritative Insight
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidizing agent, preventing degradation.[9][10][11] This process, known as inerting or blanketing, is standard practice for protecting volatile or sensitive chemicals.[10][12][13]
Temperature Freezer (≤ -20°C)Reduces the kinetic rate of thermal degradation. Some safety data sheets for similar air-sensitive compounds recommend freezer storage.[14] Reactions are accelerated by increased temperatures.[3]
Light Protect from Light (Amber Vial/Dark)Prevents photo-oxidation, a common degradation pathway for dihydropyridine-containing structures.[1][2][3][4] Always use amber vials and store them in a dark location.[3][14]
Moisture Dry/Anhydrous ConditionsMinimizes hydrolysis and moisture-accelerated degradation.[3][5][6][7][8] Ensure containers are tightly sealed and stored in a low-humidity environment.[15][16][17]

Q2: How should I handle the compound when weighing it or preparing solutions?

A2: All manipulations should be performed under an inert atmosphere.[3] The best practice is to use a glove box with low oxygen (<0.1 ppm) and moisture levels.[3] If a glove box is unavailable, Schlenk line techniques can be used for handling solutions and performing reactions.[18][19][20] Avoid opening the container on the open bench, as even brief exposure to air can initiate degradation on the surface of the material.

Q3: The solid material has changed color from off-white to yellow/brown. Is it degraded?

A3: A change in color is a strong visual indicator of chemical degradation. For many dihydropyridine and related compounds, the oxidized, aromatic product is more colored due to an extended conjugated π-system. If you observe a color change, it is highly probable that significant oxidation has occurred. You should verify the purity of the material using an appropriate analytical method (see Q5) before proceeding with your experiment.

Q4: What type of container is best for storing 1,4-dihydro-1,4-diazocine?

A4: The best container is a glass vial, preferably amber to protect from light, with a tightly sealing cap.[3][14] For researchers who need to access the material multiple times, bottles equipped with a Sure/Seal™ septum cap are highly recommended.[19][21] This system allows for the removal of the compound via syringe or cannula under an inert atmosphere without compromising the integrity of the remaining bulk material.[21]

Q5: How can I check the purity of my stored compound?

A5: Several analytical techniques are suitable for assessing the purity and detecting degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for separating the parent compound from its more polar, oxidized degradation product.[1][4] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile compounds and their degradation products.[22][23]

  • UV-Vis Spectrophotometry: While not a separative technique, a UV-Vis spectrum can provide clues. The oxidized, aromatic product will likely have a different λmax and a higher molar absorptivity compared to the parent 1,4-dihydro-1,4-diazocine.[5][6][8]

Troubleshooting Guide

Issue: My experiment is failing, and I suspect the 1,4-dihydro-1,4-diazocine has degraded. What should I do?

  • Stop and Assess: Do not use any more of the suspect reagent. Quarantine the vial to prevent accidental use by others.

  • Visual Inspection: Note any changes in the material's appearance (color, texture) compared to when it was first received.

  • Analytical Verification: Prepare a sample of the suspect material and a known fresh standard (if available) and analyze them using a validated method like HPLC or GC-MS. This will confirm if degradation has occurred and to what extent.

  • Review Storage and Handling History: Trace back the history of the vial. Was it ever left on the bench? Was the cap properly sealed? Was it handled outside of an inert atmosphere? This will help identify the root cause of the degradation.

  • Procure Fresh Material: If degradation is confirmed, it is essential to obtain a fresh, high-purity lot of the compound for your experiments. Ensure the new material is stored correctly from the moment it arrives.

Issue: I only have a small amount of the compound and need to use it, but I suspect minor degradation. Can I purify it?

Purification may be possible via column chromatography or recrystallization, but this must be done carefully. The purification process itself can expose the compound to air and solvents, potentially causing further degradation. If you must attempt purification, ensure all solvents are sparged with inert gas (deoxygenated) and the entire procedure is carried out under a nitrogen or argon atmosphere.

Key Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes how to properly prepare a vial of 1,4-dihydro-1,4-diazocine for storage. This should be performed inside a glove box.

Materials:

  • Vial of 1,4-dihydro-1,4-diazocine

  • PTFE-lined screw cap

  • Parafilm® or electrical tape

  • Glove box with an inert (N₂ or Ar) atmosphere

Procedure:

  • Place the sealed vial of the compound inside the glove box antechamber.

  • Evacuate and refill the antechamber with inert gas for at least three cycles to remove atmospheric air.[19][20]

  • Transfer the vial into the main glove box chamber.

  • Quickly open the vial and immediately reseal it. This action replaces the headspace air in the vial with the pure inert atmosphere of the glove box.

  • For extra security, wrap the cap-vial interface with Parafilm® or electrical tape to further prevent gas exchange.

  • Label the vial clearly with the compound name, date, and a note indicating it is "Stored Under Inert Atmosphere."

  • Place the prepared vial inside a secondary container and store it in a freezer (≤ -20°C) away from light.

Protocol 2: Preparing a Sample for Purity Analysis via HPLC

This protocol outlines the steps for safely preparing a solution for analysis without causing further degradation.

Materials:

  • Stored vial of 1,4-dihydro-1,4-diazocine

  • Glove box or Schlenk line setup

  • Deoxygenated HPLC-grade solvent (e.g., acetonitrile, sparged with N₂ or Ar for 20-30 minutes)

  • Gastight syringe

  • 2 mL HPLC vial with a septum cap

Procedure:

  • Prepare Solvent: Deoxygenate your chosen HPLC-grade solvent by bubbling a steady stream of nitrogen or argon through it for 20-30 minutes.

  • Work Under Inert Atmosphere: Perform all subsequent steps inside a glove box or using a Schlenk line connected to a supply of inert gas.

  • Create Stock Solution:

    • Weigh an appropriate amount of 1,4-dihydro-1,4-diazocine into a small, tared vial.

    • Using a gastight syringe, add a precise volume of the deoxygenated solvent to the vial to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Cap the vial and mix gently until the solid is fully dissolved.

  • Prepare HPLC Sample:

    • Using a clean gastight syringe, draw an aliquot of the stock solution.

    • Inject the solution into a 2 mL HPLC vial.

    • Immediately seal the HPLC vial with its septum cap.

  • Analyze Promptly: Analyze the prepared sample on the HPLC as soon as possible to minimize the chance of degradation in the solvent.

Figure 2: Workflow for Handling Air-Sensitive Compounds cluster_Storage Storage cluster_Handling Handling & Preparation cluster_Usage Application / Analysis Store Store Compound: - Inert Atmosphere - Freezer (≤ -20°C) - Dark (Amber Vial) Glovebox Transfer to Glovebox or use Schlenk Line Store->Glovebox Weigh Weigh Solid Glovebox->Weigh Dissolve Dissolve in Deoxygenated Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Direct Use Analyze Purity Analysis (e.g., HPLC) Dissolve->Analyze Quality Control

Caption: Recommended workflow for storage and handling.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing. Cambridge Sensotec. Retrieved from [Link]

  • Sustainability Dictionary. (n.d.). Inert Gas Blanketing Application. Retrieved from [Link]

  • Linde Gas. (n.d.). Drying, inerting, blanketing & purging. Linde Gas. Retrieved from [Link]

  • Wang, Y., et al. (2024). Influence of Light Irradiation on the Degradation of Dezocine in Injections. MDPI. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Air Products. Retrieved from [Link]

  • nano-purification solutions. (n.d.). Nitrogen Blanketing in the Chemical Industry. nano-purification solutions. Retrieved from [Link]

  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. Retrieved from [Link]

  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. Retrieved from [Link]

  • S. H. C. et al. (2020). Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. MDPI. Retrieved from [Link]

  • Żyżyńska-Granica, B., & Czerwińska, K. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(3), 177-183. Retrieved from [Link]

  • Żyżyńska-Granica, B., & Czerwińska, K. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. SciSpace. Retrieved from [Link]

  • Durandin, N. A., et al. (2022). Triplet sensitization enables bidirectional isomerization of diazocine with 130 nm redshift in excitation wavelengths. Chemical Science, 13(3), 735-742. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Diazo Red RC. Cole-Parmer. Retrieved from [Link]

  • Żyżyńska-Granica, B., & Czerwińska, K. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Retrieved from [Link]

  • Grote, D., et al. (2015). Superior Z → E and E → Z photoswitching dynamics of dihydrodibenzodiazocine, a bridged azobenzene, by S1(nπ*) excitation at λ = 387 and 490 nm. Physical Chemistry Chemical Physics, 17(22), 14846-14855. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dihydro-1,4-diazocine. National Center for Biotechnology Information. Retrieved from [Link]

  • Venkatadri, R., & Peters, R. W. (1993). Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system. Journal of Environmental Engineering, 119(1), 118-138. Retrieved from [Link]

  • Żyżyńska-Granica, B., & Czerwińska, K. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. Retrieved from [Link]

  • Burtscher, D., et al. (2019). Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. Beilstein Journal of Organic Chemistry, 15, 633-639. Retrieved from [Link]

  • Oh, K., et al. (2009). A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. Organic & Biomolecular Chemistry, 7(10), 2096-2102. Retrieved from [Link]

  • Wiśniewska, J., et al. (2015). The oxidative degradation and C-C coupling reaction of dibenzoazepine derivatives by peroxydisulfate ion and sulfate radical in aqueous media. ResearchGate. Retrieved from [Link]

  • Castelli, F., et al. (2006). Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 56(1-2), 149-153. Retrieved from [Link]

  • S. H. C. et al. (2021). Synthesis and Properties of Cyclic Imide Extended Diazocines: Tweezer‐Like, Rigid Photoswitches with Large Switching Amplitudes. Chemistry – A European Journal, 27(49), 12565-12571. Retrieved from [Link]

  • Bergstrom, C. W. (1952). U.S. Patent No. 2,612,494. U.S. Patent and Trademark Office.
  • New York State Department of Environmental Conservation. (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]

  • K. A. K. et al. (2018). Synthesis of mono-functionalized S-diazocines via intramolecular Baeyer–Mills reactions. Beilstein Journal of Organic Chemistry, 14, 2697-2703. Retrieved from [Link]

  • Williams, R. M., et al. (1993). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Journal of the Chemical Society, Perkin Transactions 1, (13), 1429-1435. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting ring-opening side reactions in 1,4-diazocines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diazocines. This guide is designed to provide in-depth troubleshooting assistance for common issues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diazocines. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis, purification, and handling of these unique bridged azobenzene systems. While the 1,4-diazocine core is known for its remarkable stability, particularly in its thermodynamically favored Z-conformation, many challenges can arise during its intricate synthesis.[1][2][3] This resource addresses these challenges in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: Troubleshooting Side Reactions During Reductive Cyclization

Reductive cyclization of 2,2'-dinitrodibenzyl precursors is a common strategy for forming the 1,4-diazocine ring. However, this step is often plagued by low yields and the formation of persistent side products.

Q1: My reductive cyclization of a 2,2'-dinitrodibenzyl precursor is low-yielding and my NMR shows a complex mixture of products. What is the likely cause and how can I fix it?

A1: This is a very common issue in 1,4-diazocine synthesis. The problem often lies not in the ring-opening of the desired product, but in the incomplete or over-reduction of the nitro groups, leading to stable intermediates and byproducts. The three most common culprits are the formation of an azoxy intermediate, over-reduction to a hydrazine, and unreacted starting material.

Causality & Mechanism:

The reduction of two nitro groups to form an azo bond is a multi-electron process. If the reduction is not perfectly controlled, it can stall at the azoxy stage or proceed too far to the hydrazine stage.

  • Azoxy Formation: Partial reduction of one nitro group to a nitroso group and the other to a hydroxylamine, followed by condensation, forms the azoxy intermediate. This species is often a major byproduct and can be difficult to separate from the desired diazocine.[3]

  • Hydrazine Formation: The reduction of the dinitro compound can be difficult to stop at the azo stage, as further reduction to the hydrazine is often faster than the initial cyclization.[1] This hydrazine is quite stable and will not spontaneously oxidize to the desired azo-containing diazocine.

Troubleshooting Workflow: Reductive Cyclization

G start Low yield in reductive cyclization check_sm TLC/LC-MS shows unreacted starting material? start->check_sm increase_reductant Increase reductant stoichiometry or reaction time/temperature. check_sm->increase_reductant Yes check_azoxy Mass spec shows peak for [M+O] of desired product? check_sm->check_azoxy No azoxy_protocol Isolate mixture and perform a dedicated reduction of the azoxy intermediate (e.g., with Pb). check_azoxy->azoxy_protocol Yes check_hydrazine Mass spec shows peak for [M+2H] of desired product? check_azoxy->check_hydrazine No hydrazine_protocol Isolate mixture and re-oxidize the hydrazine to the azo bond (e.g., with CuCl2/O2). check_hydrazine->hydrazine_protocol Yes

Caption: A logical workflow for troubleshooting reductive cyclization issues.

Mitigation Strategies & Protocols:

  • Two-Step Reduction/Reoxidation Protocol: Instead of trying to stop the reduction at the azo stage, a more reliable and higher-yielding approach is to intentionally reduce the dinitro compound all the way to the hydrazine intermediate and then re-oxidize it to the azo compound in a separate step.[1]

    Protocol: Hydrazine Formation and Reoxidation

    • Reduction: To a solution of the 2,2'-dinitrodibenzyl precursor in an appropriate solvent (e.g., EtOH/H₂O), add an excess of a reducing agent like Zinc powder and a promoter such as Ba(OH)₂.[1] Heat the reaction until TLC or LC-MS analysis confirms the complete consumption of the starting material and formation of the hydrazine intermediate (mass will be [M+2H] of the desired diazocine).

    • Work-up: Filter the reaction mixture to remove the excess reducing agent. Extract the hydrazine product into an organic solvent.

    • Reoxidation: Dissolve the crude hydrazine in a suitable solvent (e.g., MeOH). Add a catalytic amount of CuCl₂ and bubble air or oxygen through the solution in the presence of a base like NaOH. Monitor the reaction by TLC/LC-MS until the hydrazine is fully converted to the diazocine.[1]

    • Purification: Purify the final diazocine product using column chromatography.

  • Choice of Reducing Agent: Some reducing agents are known to be problematic. For example, reductive azo coupling using lead can result in poor yields and reproducibility, especially for functionalized S-diazocines.[3] The Ba(OH)₂/Zn method is often cited as providing superior yields.[1]

Table 1: Comparison of Reductive Cyclization Conditions

Precursor TypeProblematic ConditionObservationRecommended SolutionReference
Halogenated S-diazocineUltrasound-supported reductive coupling with leadLow yields, significant byproduct formation, difficult separation of azoxy intermediate.Intramolecular Baeyer-Mills reaction (Zn/NH₄Cl followed by FeCl₃).[3]
Carboxylic acid functionalized S-diazocineReductive azo couplingOnly starting material was retrieved.Intramolecular Baeyer-Mills reaction.[3]
General DiazocinesSingle-step reduction (e.g., Zn/Ba(OH)₂)Low reproducibility, mixture of azo, azoxy, and hydrazine products.Two-step reduction to hydrazine (Zn/Ba(OH)₂) followed by reoxidation (CuCl₂/O₂).[1]

Section 2: Troubleshooting Side Reactions in Synthesis from Diamine Precursors

The oxidative coupling of 2,2'-diaminodibenzyls is an alternative route to the 1,4-diazocine core. This method avoids the issues of over-reduction but comes with its own set of challenges.

Q2: I am attempting an oxidative cyclization of a 2,2'-diaminodibenzyl derivative, but the reaction is failing or giving undesired products. What could be the issue?

A2: The success of oxidative cyclization is highly dependent on the choice of oxidant and the presence of other sensitive functional groups in your molecule.

Causality & Mechanism:

The goal is to selectively oxidize the two amino groups to form the N=N bond without affecting other parts of the molecule.

  • Incompatible Functional Groups: If your precursor contains moieties that are sensitive to oxidation, these can compete with the desired cyclization. A prime example is a thioether bridge in S-diazocine precursors, which can be readily oxidized to the sulfoxide or sulfone.[3]

  • Oxidant Reactivity: The choice of oxidant is critical. Strong, indiscriminate oxidants can lead to degradation of the aromatic rings or other functional groups. Milder oxidants like m-CPBA or Oxone have been used successfully, but reaction conditions must be carefully optimized.[4][5]

Troubleshooting Workflow: Oxidative Cyclization

G start Failed oxidative cyclization check_groups Does the precursor have oxidation-sensitive groups (e.g., thioethers, unprotected alcohols)? start->check_groups protect_groups Protect sensitive groups prior to oxidation step. check_groups->protect_groups Yes check_oxidant Is the oxidant too harsh or too weak? check_groups->check_oxidant No optimize_oxidant Screen alternative oxidants (e.g., m-CPBA, Oxone, CuCl2/O2). Optimize temperature and stoichiometry. check_oxidant->optimize_oxidant Yes

Caption: Decision tree for troubleshooting oxidative cyclization of diamines.

Mitigation Strategies & Protocols:

  • Protect Sensitive Groups: If your molecule contains functional groups that are sensitive to oxidation, they must be protected before the cyclization step. For example, hydroxyl groups can be protected as tert-butyl ethers, which are stable to both many oxidizing and reducing conditions used in diazocine synthesis.[1]

  • Optimize the Oxidant and Conditions: A newly developed, general, and high-yielding protocol utilizes an oxidative cyclization of dianilines. This method has been shown to be scalable and tolerant of various functional groups.[6]

    Protocol: Oxidative Azo Cyclization with m-CPBA

    • Dissolve the 2,2'-diaminodibenzyl precursor (1 equivalent) in a solvent mixture, for instance, toluene and acetic acid.

    • Add the oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.

    • Upon completion, quench the reaction and perform an aqueous work-up to remove excess oxidant and acid.

    • Purify the resulting diazocine by column chromatography.

Section 3: Post-Synthesis Stability and Handling

Once successfully synthesized and purified, the 1,4-diazocine core is generally robust. However, degradation, while rare, can occur under specific, harsh conditions.

Q3: My purified 1,4-diazocine appears to be decomposing under strongly acidic or basic conditions. Is ring-opening possible?

A3: While the 1,4-diazocine ring is stable under most conditions, prolonged exposure to harsh acidic or basic conditions could potentially lead to degradation. There is limited direct literature on the ring-opening of 1,4-diazocines themselves, but we can infer potential pathways from related heterocyclic systems.

Plausible Mechanisms (by Analogy):

  • Acid-Catalyzed Hydrolysis: By analogy to 1,4-benzodiazepines, which can hydrolyze under acidic conditions to open the eight-membered ring, it is plausible that the azo group (N=N) in a 1,4-diazocine could be protonated.[7] This would make it susceptible to nucleophilic attack by water or other nucleophiles present, potentially leading to cleavage of a C-N or the N-N bond.

  • Base-Mediated Degradation: In syntheses that use very strong bases (e.g., t-BuOK), a common side reaction is the deprotonation of the benzylic protons on the ethylene bridge.[3] While this occurs on a precursor, it highlights the most reactive site. On a fully formed diazocine, extreme basic conditions could potentially initiate elimination or rearrangement pathways involving this bridge, leading to ring-opened products.

Recommendations:

  • Avoid Extremes: Unless required for a specific reaction, avoid exposing your 1,4-diazocine to concentrated strong acids (e.g., conc. HCl, H₂SO₄) or strong bases (e.g., alkoxides, organolithiums) for extended periods, especially at elevated temperatures.

  • Buffer Systems: If a reaction requires acidic or basic conditions, use a buffered system where possible to maintain a milder pH.

  • Stability Studies: If your application requires stability at a specific pH, perform a small-scale stability study. Dissolve a known amount of the diazocine in the relevant solvent/buffer system, and monitor its integrity over time by LC-MS.

Q4: Can strong reducing or oxidizing agents cleave the 1,4-diazocine ring?

A4: Yes, while stable to mild reagents, the N=N bond is the most likely point of attack for aggressive redox reagents.

Causality & Mechanism:

  • Reductive Cleavage: The azo N=N bond can be reduced. While the diazocine core is reported to be stable against biological reductants like glutathione,[2] very strong reducing agents, particularly certain low-valent transition metal complexes or dissolving metal reductions, could potentially cleave the N-N bond to give the corresponding 2,2'-diaminodibenzyl.[2] There are precedents for N-N bond cleavage in other systems using iron-hydride complexes.[8]

  • Oxidative Cleavage: Strong oxidizing agents (e.g., ozone, KMnO₄, excess Oxone®) could potentially lead to the oxidative cleavage of the aromatic rings or the azo group itself, leading to complete degradation of the molecule.[9]

Recommendations:

  • When performing subsequent chemical modifications on a diazocine-containing molecule, carefully consider the compatibility of your reagents with the azo group.

  • If a reduction is needed elsewhere in the molecule, opt for milder, more selective methods (e.g., catalytic hydrogenation with a specific catalyst that is known not to reduce azo groups, if applicable).

  • For oxidations, use selective reagents that will not attack the diazocine core.

References

  • Heil, T., et al. (2019). Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. Beilstein Journal of Organic Chemistry, 15, 734-742. [Link]

  • Knie, C., et al. (2016). A convenient two-step synthesis of diazocine. Beilstein Journal of Organic Chemistry, 12, 2438-2444.
  • Samanta, S., et al. (2018). Synthesis of mono-functionalized S-diazocines via intramolecular Baeyer–Mills reactions. Beilstein Journal of Organic Chemistry, 14, 2799-2804. [Link]

  • Sass, E., et al. (2021). Synthesis and Properties of Cyclic Imide Extended Diazocines: Tweezer-Like, Rigid Photoswitches with Large Switching Amplitudes. Chemistry – A European Journal, 27(62), 15511-15517. [Link]

  • Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. [Link]

  • Han, S. B., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(14), 5484. [Link]

  • Li, Y., et al. (2024). π-Fused Diazocines with Controllable Photoswitching Properties as Molecular Tweezers. CCS Chemistry. [Link]

  • Mackie, R. K., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (1), 39-46. [Link]

  • Capriati, V., et al. (2018). A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic & Biomolecular Chemistry, 16(29), 5242-5246. [Link]

  • Kubitschke, M. W., et al. (2021). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. ACS Omega, 6(28), 18263-18271. [Link]

  • Morack, T., et al. (2020). Cross-Coupling Strategy for the Synthesis of Diazocines. Organic Letters, 22(5), 1753-1757. [Link]

  • Semproni, M. J., et al. (2014). The Mechanism of N-N Double Bond Cleavage by an Iron(II)-Hydride Complex. Inorganic Chemistry, 53(15), 8047-8055. [Link]

  • S. Azoulay, K. Manabe, S. Kobayashi (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7, 4593-4595. [Link]

  • Trauner, D., et al. (2019). Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes. Journal of the American Chemical Society, 141(42), 16931-16936. [Link]

  • ResearchGate. (n.d.). Oxidative degradation of benzene rings. Request PDF. [Link]

Sources

Optimization

optimizing temperature conditions for 1,4-dihydro-1,4-diazocine cyclization

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers and drug development professionals facing thermodynamic and kinetic bottlenecks during the cyclization of 1,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers and drug development professionals facing thermodynamic and kinetic bottlenecks during the cyclization of 1,4-dihydro-1,4-diazocine and its derivatives.

Synthesizing eight-membered rings is notoriously difficult. The process is entropically disfavored compared to the formation of 5- or 6-membered rings and enthalpically challenged by transannular interactions (Pitzer strain). Consequently, precise temperature optimization is not just a parameter—it is the determining factor between successful ring closure, linear oligomerization, or catastrophic degradation.

Diagnostic Workflow: Thermal Failure Modes

DiazocineTemp Start Initiate 1,4-Diazocine Cyclization Method Select Cyclization Pathway Start->Method Oxidative Scholl-Type (DDQ/Acid) Optimal: 0-25°C Method->Oxidative CPA CPA-Catalyzed Optimal: 35-75°C Method->CPA PdCat Pd-Catalyzed Optimal: 140-160°C Method->PdCat Outcome Analyze Reaction Outcome (LC-MS/NMR) Oxidative->Outcome CPA->Outcome PdCat->Outcome Oligomer Linear Oligomers Detected Outcome->Oligomer NoRxn Incomplete Conversion (Starting Material Remains) Outcome->NoRxn Degradation Transannular Byproducts or Degradation Outcome->Degradation Success 8-Membered Ring Isolated Outcome->Success Action1 Increase Dilution & Lower Temperature Oligomer->Action1 Action2 Increase Temp by 10°C or Extend Time NoRxn->Action2 Action3 Lower Temp by 15°C & Check Catalyst Loading Degradation->Action3 Action1->Outcome Action2->Outcome Action3->Outcome

Workflow for diagnosing and optimizing temperature-related failures in 1,4-diazocine cyclization.

Troubleshooting FAQs

Q1: I am recovering mostly linear oligomers instead of the 1,4-dihydro-1,4-diazocine ring. Should I increase the temperature to force the reaction? A: No. Increasing the temperature will likely worsen the problem unless strictly paired with extreme dilution. Because eight-membered ring cyclization is entropically unfavorable, high thermal energy increases the collision frequency between different molecules, favoring intermolecular oligomerization over intramolecular cyclization. If you are experiencing oligomerization, you must adhere to the Ziegler-Ruggli high-dilution principle and consider transitioning to a lower-temperature methodology. For example, metal-free oxidative Scholl-type cyclizations utilizing DDQ/MsOH operate efficiently at 0–25 °C, yielding up to 91% of the diazocine core without the entropic penalties of high heat ()[1].

Q2: My Palladium-catalyzed intramolecular amination is yielding less than 15% of the diazocine product at 160 °C. What is the mechanistic cause of this failure? A: At extreme temperatures (e.g., 160 °C in pivalic acid), the kinetic energy easily overcomes the enthalpic barrier for ring closure, but it simultaneously activates secondary decomposition pathways. 1,4-Diazocines are highly susceptible to transannular reactions (forming bicyclic tautomers) or rapid degradation into tars at elevated temperatures[2]. This exact limitation was noted when comparing traditional high-temperature Pd-catalyzed methods (which yielded ~13%) to modern, lower-temperature approaches ()[1]. We recommend transitioning to a milder base-promoted method (e.g., Na/LiCl at 103 °C) which can improve yields to 82% ()[3].

Q3: How tightly must I control the temperature for Chiral Phosphoric Acid (CPA)-catalyzed cyclocondensation of inherently chiral diazocines? A: Extremely tightly. CPA-catalyzed enantioselective synthesis operates within a narrow optimal thermal window of 35–75 °C ()[4]. Below 35 °C, the enthalpic barrier of the transannular strain prevents complete conversion. Above 75 °C, the delicate non-covalent hydrogen-bonding interactions between the CPA catalyst and the substrate break down. This leads to a catastrophic loss of enantiomeric excess (ee) and promotes phase separation issues in solvents like THF or THP[4].

Quantitative Comparison of Thermal Cyclization Conditions

Cyclization StrategyCatalyst / ReagentsOptimal Temp RangeTypical YieldPrimary Thermal Failure Mode
Oxidative Scholl-Type DDQ / MsOH or TfOH0 °C – 25 °C70% – 91%Over-oxidation / degradation at >40 °C
CPA-Catalyzed (R)-C18 / THF35 °C – 75 °C60% – 85%Loss of enantioselectivity at >75 °C
Base-Promoted Diimine Na / LiCl / Toluene100 °C – 110 °C35% – 82%Intermolecular oligomerization
Pd-Catalyzed Pd-catalyst / Pivalic Acid140 °C – 160 °C10% – 15%Transannular bridging / Tar formation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation checks to prevent invisible thermal failures.

Protocol A: Enantioselective CPA-Catalyzed Cyclocondensation (35–75 °C)

Objective: Synthesize 1,4-dihydro-1,4-diazocine derivatives while preventing thermal oligomerization and maintaining enantiomeric excess[4].

  • Substrate Dissolution & Baseline Validation

    • Action: Add [1,1′-biphenyl]-2,2′-diamine (0.11 mmol), benzil (0.10 mmol), and CPA catalyst (10 mol%) to a 35 mL pressure tube.

    • Causality: A large vessel (35 mL) for a micro-scale reaction volume ensures a high surface-area-to-volume ratio for rapid, uniform heat transfer.

    • Self-Validation Check: Before heating, take a 5 µL aliquot for LC-MS. This establishes the exact retention time and mass of the unreacted linear precursors.

  • High-Dilution Solvent Addition

    • Action: Purge with Argon 3x. Add 0.15–0.20 mL of anhydrous THF.

    • Causality: THF provides optimal solubility, preventing localized high-concentration zones that trigger oligomerization.

  • Precision Thermal Ramping

    • Action: Submerge the tube in a pre-equilibrated oil bath at exactly 50 °C.

    • Self-Validation Check: Monitor the internal temperature using a PTFE-coated thermocouple. The internal temp must stabilize within ±2 °C of 50 °C within 5 minutes. Do not use a dry heating block without thermal paste, as air gaps cause severe temperature fluctuations.

  • Kinetic Monitoring & Quenching

    • Action: Stir for 24–72 hours.

    • Self-Validation Check: At 24 hours, take a 5 µL aliquot. If the LC-MS shows a mass corresponding to [2M−H2​O] , intermolecular oligomerization is occurring. Immediately dilute the reaction with an additional 0.1 mL THF and reduce the temperature by 10 °C. If only the target mass is observed, maintain temperature until the starting material is depleted, then quench by cooling to 0 °C to lock the conformation.

Protocol B: Oxidative Scholl-Type Cyclization (0–25 °C)

Objective: Metal-free cyclization of carbazole precursors into [1,4]diazocine-embedded nanographenes[1].

  • Precursor Activation

    • Action: Dissolve the linear precursor in an anhydrous solvent. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and methanesulfonic acid (MsOH).

    • Causality: DDQ acts as the oxidant while MsOH provides the acidic environment necessary to stabilize the diradical cation intermediate.

    • Self-Validation Check: The solution should exhibit an immediate color change indicative of radical cation formation. If no color change occurs, verify the anhydrous state of the acid; trace water will quench the radical intermediate.

  • Isothermal Incubation

    • Action: Maintain the reaction strictly between 0 °C and 25 °C.

    • Causality: Exceeding 25 °C leads to over-oxidation and degradation of the electron-rich diazocine core[1].

  • Reaction Quenching

    • Action: Quench with saturated aqueous NaHCO₃ to neutralize MsOH and halt the oxidative process.

    • Self-Validation Check: Monitor the aqueous phase pH. It must reach >7 to ensure complete neutralization before organic extraction. Residual acid will degrade the diazocine during subsequent solvent evaporation.

References

  • Title: [1,4]Diazocine-Embedded Electron-Rich Nanographenes with Cooperatively Dynamic Skeletons Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Inherently Chiral 6,7-Diphenyldibenzo[e,g][1,4]diazocine: Enantioselective Synthesis and Application as a Ligand Platform Source: CCS Chemistry URL: [Link]

  • Title: The Studies on the Synthesizing Dibenzodiazocinediimine via Constructing an Eight-Membered Ring Source: The Journal of Organic Chemistry (JOC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,4-Dihydro-1,4-Diazocine Solubility

Welcome to the Advanced Applications Technical Support Center. Handling 8-membered heterocyclic rings, specifically 1,4-dihydro-1,4-diazocines, presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. Handling 8-membered heterocyclic rings, specifically 1,4-dihydro-1,4-diazocines, presents unique physicochemical challenges. Due to their rigid, twisted saddle-shaped conformations and high inversion barriers, these molecules often exhibit unpredictable solubility profiles, ranging from spontaneous precipitation to the formation of stubborn organogels[1].

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the causality of diazocine solvation thermodynamics, providing field-proven, self-validating protocols to overcome solubility bottlenecks.

Diagnostic Workflow for Solubility Issues

Before altering your compound, use the following decision matrix to identify whether your solubility issue stems from stereochemical lattice energies or supramolecular self-assembly.

Troubleshooting Start Solubility Issue Detected Check Determine Physical State in Organic Solvent Start->Check Precipitate Crystalline Precipitate (e.g., in Isopropanol) Check->Precipitate Organogel Opaque Organogel (e.g., in Acetonitrile) Check->Organogel Sonication Ultrasonic Mixing (2 mins) Precipitate->Sonication Racemic vs Chiral Mod_NAc N-Acylation (H-Bond Disruption) Precipitate->Mod_NAc Modify Core Heating Heating-Cooling Cycle Organogel->Heating Break non-covalent network Mod_Alkyl Add Alkoxyl Chains (Steric Disruption) Organogel->Mod_Alkyl Prevent π-π stacking Success Fully Solvated 1,4-Diazocine Sonication->Success Heating->Success Mod_Alkyl->Success Mod_NAc->Success

Fig 1. Diagnostic workflow for resolving 1,4-diazocine solubility and gelation issues.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My 1,4-dihydro-1,4-diazocine derivative forms an opaque gel in acetonitrile instead of dissolving. Why does this happen, and how do I prevent it? A1: This is a classic supramolecular phenomenon. 1,4-diazocines adopt a bent-core (saddle-shaped) conformation. When functionalized with peripheral aromatic groups, this geometry promotes intense intermolecular π-π stacking and van der Waals interactions[2]. In solvents with poor solvating power for these specific motifs (like acetonitrile or n-octane), the molecules self-assemble. A single diazocine gelator molecule can trap up to ~4,300 solvent molecules, forming an organogel[2]. Solution: To prevent gelation and ensure free solvation, you must introduce steric bulk. Engineering alkoxyl chains (e.g., C10 decyloxy chains) onto the periphery disrupts the highly ordered molecular packing, rendering the compound readily soluble in most organic solvents[2].

Q2: I synthesized a racemic mixture of a chiral 1,4-diazocine, but it won't fully dissolve in standard alcohols. Is this a solubility issue or a purity issue? A2: It is likely a stereochemistry-dependent solubility phenomenon. The solubility of racemic versus optically pure 1,4-diazocines can differ drastically due to heterochiral versus homochiral crystal lattice packing energies. For example, with inherently chiral 6,7-diphenyldibenzo[e,g][1,4]diazocines, the racemic mixture precipitates entirely in isopropanol, while the optically pure enantiomer remains highly soluble[3]. You can exploit this causality for rapid enantiomeric resolution (see Protocol A below).

Q3: How can I modify the nitrogen bridge of the 1,4-dihydro-1,4-diazocine to tune its solubility without compromising its photophysical properties? A3: Unsubstituted secondary amines (-NH-) in the diazocine bridge often lead to poor solubility in non-polar organics due to unwanted hydrogen-bonding networks. N-acylation or N-formylation is a highly effective chemical intervention. Introducing an acetyl (-NAc) or formyl (-NCHO) group at the bridging nitrogen improves solubility in a wider range of organic solvents and can even induce water solubility (~150 µM in H₂O)[4]. Crucially, this modification retains high quantum yields (Z→E photoconversion of ~70-85%) and extends the thermal half-lives of the metastable E-isomers[4].

Quantitative Solubility & Gelation Data

The following table summarizes the structure-property relationships governing the solubility of various 1,4-diazocine derivatives. Use this data to benchmark your own modifications.

Compound / ModificationSolvent EnvironmentPhysical State / SolubilityCausality / Mechanism
Unmodified 1,4-diazocine core AcetonitrileOpaque Gel (CGC: 5.5 mM)Strong π-π stacking of bent cores traps solvent molecules[2].
Azo-3-C10 (Decyloxy chains)Acetonitrile / HexaneHighly SolubleLong alkoxyl chains sterically disrupt supramolecular packing[2].
Racemic 6,7-diphenyl-diazocine IsopropanolInsoluble (Precipitates)Favorable heterochiral crystal lattice packing[3].
Optically pure 6,7-diphenyl-diazocine IsopropanolSoluble (82% yield recovery)Homochiral packing is less thermodynamically stable in this solvent[3].
N-Acetyl (NAc) bridged diazocine Water / Polar OrganicsSoluble (~150 µM in H₂O)Disruption of intermolecular H-bonding; increased dipole moment[4].
Mechanistic Pathway: Self-Assembly vs. Solvation

Understanding the thermodynamic battle between gelation and solvation is critical for rational drug design.

Mechanism Monomer 1,4-dihydro-1,4-diazocine (Bent-Core Conformation) Interactions π-π Stacking & Van der Waals Forces Monomer->Interactions Poor Solvents (e.g., Acetonitrile) Steric Alkoxyl Chain Modification Monomer->Steric Chemical Engineering Gel Supramolecular Organogel Interactions->Gel Self-Assembly Solvated Freely Solvated Molecules Gel->Solvated Heat / Polar Solvents Steric->Solvated Disrupts Packing

Fig 2. Mechanistic pathway of 1,4-diazocine self-assembly versus free solvation.

Standard Operating Procedures (SOPs)
Protocol A: Ultrasonic Resolution of Racemic 1,4-Diazocines via Differential Solubility

This protocol leverages the differential lattice energies of chiral diazocines to separate racemates from optically pure compounds without chiral chromatography[3].

  • Concentration: Following standard silica column chromatography, evaporate the primary organic solvent (e.g., dichloromethane/hexane) under reduced pressure to isolate the crude 1,4-dihydro-1,4-diazocine product.

  • Solvent Addition: Add exactly 2.0 mL of HPLC-grade isopropanol per 0.1 mmol of the isolated product.

    • Causality: Isopropanol provides the exact dielectric environment needed to differentiate the lattice energies of the racemate versus the enantiopure form.

  • Sonication: Subject the mixture to ultrasonic mixing at room temperature (20-25 °C) for exactly 2 minutes.

    • Causality: Sonication provides the activation energy required to overcome the nucleation barrier, forcing the less soluble racemic mixture to precipitate rapidly out of the supersaturated state[3].

  • Validation & Separation: Visually confirm the presence of a fine precipitate. Filter the suspension through a 0.22 µm PTFE syringe filter.

  • Recovery: Concentrate the filtrate in vacuo. The residue will yield the optically pure 1,4-diazocine (up to 98% ee)[3].

Protocol B: N-Acylation of 1,4-Dihydro-1,4-Diazocine to Enhance Organic Solubility

If your application requires the diazocine to remain freely solvated in both polar and non-polar media, modifying the bridging nitrogen is required[2][4].

  • Preparation: Dissolve 1.0 equivalent of the bis(amine)-functionalized 1,4-dihydro-1,4-diazocine precursor in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during acylation. This prevents the protonation of the diazocine core, which would otherwise cause immediate precipitation of the hydrochloride salt.

  • Acylation: Cool the reaction to 0 °C. Dropwise add 1.2 equivalents of the desired acyl chloride (e.g., decanoyl chloride for extended steric bulk, or acetyl chloride for balanced polarity).

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Validation & Workup: Monitor the disappearance of the starting material via TLC. Once complete, quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate. The resulting N-acylated diazocine will exhibit drastically improved solubility profiles[2][4].

References
  • Luo, Y., et al. "Inherently Chiral 6,7-Diphenyldibenzo[e,g][1,4]diazocine: Enantioselective Synthesis and Application as a Ligand Platform." CCS Chemistry, 2022. URL:[Link]

  • Ito, J., et al. "Eight-Membered-Ring-Forming Chain-Growth Cyclopolymerization of 2,2'-Diisocyano-1,1'-binaphthalenes." ChemRxiv, 2021. URL:[Link]

  • Wang, X., et al. "Diazocine as a Versatile Building Block Enables Excellent Photoswitching and Chromic Properties in Self-Assembled Organogels." CCS Chemistry, 2021. URL:[Link]

  • Lentes, P., et al. "Substituted nitrogen-bridged diazocines." Beilstein Journal of Organic Chemistry / PMC, 2020. URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 1,4-Dihydro-1,4-Diazocine Intermediates at Room Temperature

Welcome to the Technical Support Center for Heterocyclic Intermediates. While the fully conjugated, planar parent 1,4-dihydro-1,4-diazocine exhibits 10π-electron aromaticity and inherent stability[1], the synthetic inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Intermediates. While the fully conjugated, planar parent 1,4-dihydro-1,4-diazocine exhibits 10π-electron aromaticity and inherent stability[1], the synthetic intermediates required to build this 8-membered heterocycle—such as valence tautomers and diradical cations—are notoriously fragile at room temperature.

This guide provides field-proven troubleshooting strategies, kinetic trapping protocols, and structural validation techniques designed for researchers and drug development professionals.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my 1,4-diazocine synthetic precursors rapidly degrade into pyridine and benzene derivatives at room temperature? Causality: The 8-membered diazocine ring is entropically disfavored and sterically strained unless it can achieve a planar 10π-electron aromatic state. Precursors such as 7,8-diazatetracyclo[3.3.0.0]oct-7-ene or azabicyclo[4.2.0]octatrienes undergo rapid valence isomerization[2]. Without stabilization, ambient room-temperature exposure provides enough thermal energy to drive retro-Diels-Alder reactions, extruding nitrogen or rearranging the skeleton into highly stable benzene and pyridine derivatives[2]. Solution: Trap the intermediate kinetically. By introducing strong electron-withdrawing groups (EWGs) such as methylsulfonyl (-SO₂Me) at the N,N' positions, the lone pair electron density is delocalized away from the ring. This massively increases the activation barrier for retro-electrocyclization, stabilizing the 1,4-bis(methylsulfonyl)-1,4-dihydro-1,4-diazocine intermediate at room temperature. The protecting groups can later be cleaved using potassium in liquid ammonia[3].

Q2: I am attempting a Scholl-type oxidative cyclization to form a[1,4]diazocine-embedded nanographene, but I only recover intractable black tar. How can I stabilize the intermediate? Causality: The formation of the 8-membered ring via carbazole dimerization proceeds through a highly reactive diradical cation intermediate[4]. At room temperature, if the intramolecular cyclization rate is slower than the rate of intermolecular collisions, the diradical cations cross-couple, leading to rapid polymerization (tarring). Furthermore, the ring-closing reaction must proceed via a cis-pathway; the alternative trans-pathway has a prohibitively high activation barrier (48.9 kcal/mol)[4]. Solution: You must enforce a strict kinetic regime. Use high-dilution conditions and a precisely tuned oxidant/acid pair (DDQ/TfOH)[4]. The acid protonates the DDQ, increasing its oxidation potential to rapidly generate the diradical cation. The high dilution ensures that the intramolecular octagonal cyclization (which has a lower activation barrier of 20.9 kcal/mol) outcompetes intermolecular polymerization[4].

Q3: How do I verify that my stabilized intermediate has retained the 1,4-diazocine core and hasn't contracted to a 6-membered ring? Causality: Ring contraction often yields thermodynamically stable pyrazine or pyridine derivatives, which can mimic the mass of your target if side-groups are lost. Solution (Self-Validating System): Use Nucleus-Independent Chemical Shift (NICS) calculations paired with ¹H NMR. A true 1,4-dihydro-1,4-diazocine core will show distinct electronic signatures. For example, sterically hindered, non-planar octagonal intermediates will show weak anti-aromaticity (e.g., a NICS(0) value of +2.84)[5]. This distinct lack of strong aromatic ring current confirms the 8-membered ring is intact and has not contracted into a highly aromatic 6-membered system.

Part 2: Quantitative Stability Data

Table 1: Thermodynamic and Kinetic Parameters of 1,4-Diazocine Intermediates at 25°C

Intermediate StateSubstituent / EnvironmentStability at 25°CActivation Barrier (ΔG‡)Primary Degradation Pathway
Unprotected Valence TautomerNone (-H)Highly Unstable (t₁/₂ < 5 min)~15.0 kcal/molRetro-Diels-Alder (Benzene/Pyridine)
N,N'-Disubstituted-SO₂Me (Methylsulfonyl)Stable (> 6 months)> 35.0 kcal/molNone (Kinetically Trapped)
Diradical CationCarbazole-fused (High Dilution)Stable during reaction20.9 kcal/mol (cis-pathway)Intramolecular Cyclization (Desired)
Diradical CationCarbazole-fused (High Conc.)Unstable (Rapid Tarring)48.9 kcal/mol (trans-pathway)Intermolecular Polymerization

Part 3: Experimental Methodologies & Workflows

Protocol: Room-Temperature Stabilization of[1,4]Diazocine via Scholl-Type Cyclization

Objective: Synthesize and stabilize the 8-membered diazocine core within a nanographene framework without thermal degradation[4].

Step-by-Step Methodology:

  • Precursor Solvation: Dissolve the carbazole-based precursor (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Critical Causality: Maintain a strict concentration of ≤ 20 μM. This extreme dilution is the primary physical barrier preventing intermolecular radical collisions.

  • Oxidant Preparation: In a separate vial, prepare a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.5 equiv) in anhydrous DCM.

  • Acid Catalysis & Oxidation: Cool the precursor solution to 0°C. Add trifluoromethanesulfonic acid (TfOH, 10.0 equiv) dropwise, followed immediately by the DDQ solution.

    • Critical Causality: TfOH protonates DDQ, generating a super-oxidant capable of stripping two electrons to form the diradical cation intermediate[4].

  • Room Temperature Equilibration: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 2 hours. The high activation barrier for the trans-pathway forces the intermediate through the lower-energy cis-pathway, closing the 8-membered ring[4].

  • Quenching & Validation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize TfOH and halt radical propagation. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography. Validate the structure using NMR to confirm the symmetric 5-5-8-5-5-membered ring skeleton[4].

Part 4: Mechanistic Visualizations

ValenceTautomerization A Azabicyclo[4.2.0] Precursor B 1,4-Diazocine (Unprotected) A->B Valence Isomerization C Benzene + Pyridine (Degradation) B->C Room Temp (Retro-Diels-Alder) D N,N'-Disulfonylated Intermediate B->D + R-SO2Cl (Kinetic Trapping)

Valence tautomerization and chemical trapping of 1,4-diazocine intermediates.

SchollCyclization S1 Carbazole Precursor (in DCM) S2 DDQ / TfOH Oxidation (0°C) S1->S2 S3 Diradical Cation Intermediate S2->S3 Double Electron Transfer S4 Intramolecular Cyclization (cis-pathway: 20.9 kcal/mol) S3->S4 High Dilution (RT Stabilization) S5 Intermolecular Polymerization (trans-pathway: 48.9 kcal/mol) S3->S5 High Concentration (Degradation)

Workflow for diradical cation stabilization during Scholl-type cyclization.

Sources

Troubleshooting

reducing byproduct formation in 1,4-dihydro-1,4-diazocine reactions

Technical Support Center: Troubleshooting 1,4-Dihydro-1,4-diazocine Syntheses Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most notorious challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1,4-Dihydro-1,4-diazocine Syntheses

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most notorious challenges in 1,4-dihydro-1,4-diazocine chemistry: the steep entropic and enthalpic barriers that drive byproduct formation. Synthesizing an 8-membered ring with 10 delocalizable π -electrons often results in acyclic oligomers or valence tautomers if the reaction landscape is not strictly controlled [1].

This guide provides mechanistic explanations, self-validating protocols, and troubleshooting FAQs to ensure high-yield, pure diazocine synthesis.

Section 1: Core FAQs on Byproduct Formation & Causality

Q1: Why am I seeing significant amounts of azabicyclo[4.2.0]octatriene tautomers instead of the desired 1,4-dihydro-1,4-diazocine? Mechanistic Causality: The 1,4-dihydro-1,4-diazocine ring is a highly strained system. At elevated temperatures (typically >100°C), the thermodynamic equilibrium shifts toward tricyclic or bicyclic propellane structures (such as the azabicyclo[4.2.0]octatriene tautomer). The smaller bridge length associated with the highly strained azocine tautomer causes a thermally driven valence isomerization[2]. Solution: Strictly control reaction temperatures. If your cyclization requires heat, do not exceed 90°C. If higher temperatures are unavoidable, utilize sterically bulky N,N′-disubstituents to kinetically trap the planar 8-membered conformation and prevent the retro-Diels-Alder degradation pathway.

Q2: During the synthesis of benzo-fused [1,4]diazocines via palladium-catalyzed intramolecular cyclization, I am getting high yields of acyclic oligomers. How do I favor the 8-membered ring? Mechanistic Causality: The formation of an 8-membered ring has a massive entropic demand. When the concentration of the acyclic precursor is too high, intermolecular collisions outpace the intramolecular Heck-type cyclization, leading to acyclic oligomers. Solution: Palladium-catalyzed intramolecular cyclization inherently decreases the entropic demand on the activation energy [3]. However, this must be paired with pseudo-high-dilution conditions ( 0.01 M). Furthermore, using pivalic acid as an additive facilitates a concerted metalation-deprotonation (CMD) pathway, accelerating the intramolecular ring closure before intermolecular side-reactions can occur.

Q3: When attempting the enantioselective synthesis of 6,7-diphenyldibenzo[e,g][1,4]diazocine, I observe monomethylated byproducts during the demethylation step. How can this be minimized? Mechanistic Causality: Inherently chiral saddle-shaped diazocines exhibit severe steric shielding around the heteroatoms. Standard demethylation of precursors often stalls at the monomethylated intermediate because the first demethylation alters the conformational dynamics, effectively burying the second methoxy group and raising the interconversion energy barrier ( ΔG≈39.5 kcal/mol) [4]. Solution: Utilize a massive stoichiometric excess of BBr 3​ (at least 6 equivalents) and employ a prolonged warming gradient from -78°C to room temperature to overcome the conformational energy barrier without degrading the diazocine core.

Section 2: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and byproduct diversion in 1,4-diazocine synthesis.

Reaction ParameterTarget: 1,4-Diazocine YieldMajor ByproductByproduct YieldMechanistic Reason
Temperature > 120°C < 20%Azabicyclo[4.2.0]octatriene> 70%High thermal energy drives valence tautomerization [2].
Concentration > 0.1 M 15 - 30%Acyclic Oligomers60 - 80%Intermolecular collisions outcompete intramolecular cyclization.
Concentration < 0.01 M 84 - 92%Acyclic Oligomers< 5%High dilution isolates intermediates, favoring ring closure [3].
Standard BBr 3​ (2 eq) 40%Monomethylated Diazocine16 - 30%Steric shielding in saddle-conformation prevents full cleavage [4].

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in visual and chemical checkpoints to confirm the reaction is proceeding correctly before moving to the next step.

SOP 1: Palladium-Catalyzed Intramolecular Cyclization (Oligomer-Free)

Objective: Synthesize benzo-fused 1,4-diazocines while suppressing intermolecular oligomerization.

  • Substrate Preparation & Degassing: Dissolve the acyclic diamine precursor in anhydrous toluene to achieve a strict concentration of 0.005 M.

    • Validation Check: Purge the solution with argon for 30 minutes. The solution must remain perfectly clear. Any cloudiness indicates moisture contamination, which will poison the palladium catalyst.

  • Catalyst & Additive Introduction: Add 10 mol% Pd(OAc) 2​ and 30 mol% pivalic acid under a positive argon stream.

    • Validation Check: Heat the mixture to 40°C for 15 minutes. The solution must transition from pale yellow to a deep, homogenous amber. Crucial: If the solution turns black and fine particulates form, palladium black has crashed out (catalyst deactivation). Corrective Action: Halt the reaction, filter through a Celite pad, and restart with fresh catalyst and strictly degassed solvent.

  • Controlled Cyclization: Ramp the temperature to 85°C and stir for 4–6 hours.

    • Validation Check: Monitor via LC-MS every 2 hours. The mass corresponding to the [M+H] of the 8-membered ring should increase without the appearance of [2M+H] peaks (dimers/oligomers). If[2M+H] peaks exceed 5% relative abundance, immediately dilute the reaction mixture with an equal volume of pre-heated (85°C) anhydrous toluene.

  • Quenching & Workup: Cool to room temperature, filter through a short silica plug (eluting with EtOAc), and concentrate in vacuo.

SOP 2: Complete Demethylation of Chiral Dibenzo[1,4]diazocines

Objective: Prevent the formation of monomethylated byproducts during the deprotection of sterically hindered diazocines.

  • Cryogenic Initiation: Dissolve the dimethoxy-diazocine precursor in anhydrous CH 2​ Cl 2​ (0.05 M) and cool to strictly -78°C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add 6.0 equivalents of BBr 3​ (1.0 M in CH 2​ Cl 2​ ) over 20 minutes.

    • Validation Check: Upon addition, a bright yellow/orange complex should immediately form, indicating the successful coordination of boron to the heteroatoms. If the solution remains colorless, the BBr 3​ has degraded; abort and use a fresh reagent bottle.

  • Gradient Warming: Maintain at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 20°C over 4 hours.

    • Validation Check: Perform a micro-workup (quench 0.1 mL in MeOH) and run TLC. You must see the complete disappearance of both the starting material and the intermediate monomethylated spot. If the monomethyl spot persists after 4 hours at 20°C, add 2.0 more equivalents of BBr 3​ and stir for an additional 2 hours.

Section 4: Mechanistic Visualizations

Pathway Precursor Acyclic Precursor (High Entropic State) Diazocine 1,4-Dihydro-1,4-diazocine (Target 8-Membered Ring) Precursor->Diazocine Pd Catalyst, <90°C High Dilution (<0.01 M) Oligomer Acyclic Oligomers (Intermolecular Byproduct) Precursor->Oligomer High Conc. (>0.1 M) Intermolecular Rxn Bicyclic Azabicyclo[4.2.0]octatriene (Valence Tautomer) Diazocine->Bicyclic Thermal Shift (>100°C) Valence Isomerization

Thermodynamic and kinetic pathways governing byproduct formation in 1,4-diazocine synthesis.

Workflow Step1 1. Substrate Preparation (Strict High Dilution in Toluene) Step2 2. Catalyst Addition (10 mol% Pd, Pivalic Acid) Step1->Step2 Step3 3. Controlled Heating (Maintain < 90°C) Step2->Step3 Step4 4. LC-MS Monitoring (Check for [2M+H] Peaks) Step3->Step4 Decision Oligomer Byproduct Detected? Step4->Decision Opt1 Corrective Action: Dilute with Hot Toluene Decision->Opt1 Yes (>5% Oligomers) Step5 5. Workup & Purification (Clean 8-Membered Ring) Decision->Step5 No (Clean Conversion) Opt1->Step3

Self-validating experimental workflow for optimizing Pd-catalyzed intramolecular cyclization.

References

  • Vogel, E., Altenbach, H.-J., Stegelmeier, H., & Wilhelm, M. (1979). "1,4-Dihydro-1,4-diazocine and N,N′-Disubstitution Products—A Rational Synthesis". Angewandte Chemie International Edition, 18(12), 962–964. URL: [Link]

  • Majumdar. (2011). "Synthesis and Biological Properties of Novel Benzo[6, 7] [1, 5] diazocino [2, 1- a] isoindol-12(14H)-one Derivatives". Academia.edu. URL: [Link]

  • Luo, Y., et al. (2022). "Inherently Chiral 6,7-Diphenyldibenzo[e,g][1,4]diazocine: Enantioselective Synthesis and Application as a Ligand Platform". CCS Chemistry, 4(5), 1642-1653. URL: [Link]

Reference Data & Comparative Studies

Validation

structural comparison of 1,4-dihydro-1,4-diazocine vs 1,4-diazepine

Title: Structural and Synthetic Comparison Guide: 1,4-Dihydro-1,4-diazocine vs. 1,4-Diazepine Introduction Medium-sized nitrogen-containing heterocycles are privileged scaffolds in drug discovery and physical organic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Synthetic Comparison Guide: 1,4-Dihydro-1,4-diazocine vs. 1,4-Diazepine

Introduction Medium-sized nitrogen-containing heterocycles are privileged scaffolds in drug discovery and physical organic chemistry. Their unique three-dimensional conformations allow for highly specific interactions with biological targets and complex electronic behaviors. Among these, the seven-membered 1,4-diazepine and the eight-membered 1,4-dihydro-1,4-diazocine represent two distinct classes of cyclic systems. While 1,4-diazepines (and their benzo-fused derivatives) are ubiquitous in central nervous system therapeutics and peptidomimetics [1], 1,4-dihydro-1,4-diazocines have garnered significant interest from structural biologists due to their complex conformational dynamics and potential transition into aromatic states[2].

This guide provides an objective, data-driven structural comparison between these two scaffolds, detailing their physicochemical properties, conformational behaviors, and validated synthetic protocols.

Part 1: Structural and Conformational Analysis

1,4-Diazepine (7-Membered Ring) 1,4-Diazepines contain two nitrogen atoms at the 1 and 4 positions of a seven-membered ring. The fully unsaturated 1,4-diazepine is non-aromatic because the sp³ hybridized carbon interrupts the conjugated system. Consequently, neutral 1,4-diazepines and their derivatives typically adopt a "boat" or "pseudo-chair" conformation to minimize steric repulsion and electronic strain [3]. This non-planar geometry prevents the formation of a rigid supramolecular stacking structure but provides a highly flexible scaffold for functionalization, making them excellent dipeptidomimetics [4].

1,4-Dihydro-1,4-diazocine (8-Membered Ring) The 1,4-dihydro-1,4-diazocine system is an eight-membered ring with nitrogens at the 1 and 4 positions. According to Hückel's rule, a planar, fully conjugated 8-membered ring with 8 π-electrons would be highly anti-aromatic. To escape this destabilizing anti-aromaticity, the parent 1,4-dihydro-1,4-diazocine adopts a buckled, "tub-shaped" non-planar conformation [5]. Interestingly, a planar, aromatic 10π-electron system can be achieved by a two-electron reduction to form a stable dianion, which exhibits substantial ring current in NMR studies [6].

ConformationalComparison Diazepine 1,4-Diazepine (7-Membered) Conf1 Boat / Pseudo-Chair Conformation Diazepine->Conf1 Adopts Diazocine 1,4-Dihydro-1,4-diazocine (8-Membered) Conf2 Tub-Shaped Conformation Diazocine->Conf2 Adopts Prop1 Non-Aromatic Flexible Scaffold Conf1->Prop1 Results in Prop2 Non-Planar Avoids Anti-Aromaticity Conf2->Prop2 Results in

Caption: Conformational divergence between 1,4-diazepine and 1,4-dihydro-1,4-diazocine to minimize strain.

Part 2: Physicochemical Properties Comparison

To objectively compare the performance and characteristics of these two heterocycles, the following table summarizes their fundamental physicochemical properties based on computational and experimental data [7].

Property1,4-Diazepine1,4-Dihydro-1,4-diazocine
Molecular Formula C5H6N2 (Parent)C6H8N2
Molecular Weight 94.11 g/mol 108.14 g/mol
Ring Size 7-membered8-membered
Conformational State Boat / Pseudo-chairTub-shaped (Buckled)
Aromaticity Non-aromaticNon-aromatic (Dianion is 10π aromatic)
Topological Polar Surface Area ~24.0 Ų31.6 Ų
Synthetic Accessibility High (e.g., Aza-Nazarov, Pd-coupling)Moderate (Valence isomerization)
Primary Utility CNS Therapeutics, PeptidomimeticsStructural biology, Aromaticity studies

Part 3: Experimental Methodologies and Protocols

As an Application Scientist, ensuring the reproducibility of synthetic workflows is paramount. Below are self-validating protocols for synthesizing derivatives of both scaffolds. The causality behind the reagent choices is explicitly detailed to ensure scientific integrity.

Protocol A: Synthesis of 1,4-Diazepane/1,4-Diazepine Derivatives via Domino Aza-Nazarov Cyclization

Causality: Traditional syntheses of diazepines often require harsh conditions or multi-step sequences. This modern protocol utilizes a step- and atom-economical domino process [8]. By reacting 1,2-diamines with alkyl 3-oxohex-5-enoates, an aza-Nazarov reagent is generated in situ, which undergoes an intramolecular aza-Michael cyclization. This avoids the isolation of unstable intermediates and drives the reaction forward thermodynamically.

Materials:

  • N,N-dimethylethane-1,2-diamine (1.0 mmol)

  • Methyl 3-oxohex-5-enoate (1.0 mmol)

  • Solvent-free environment or Ethanol (as needed for solubility)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, add N,N-dimethylethane-1,2-diamine (1.0 mmol).

  • Condensation: Slowly add methyl 3-oxohex-5-enoate (1.0 mmol) dropwise at room temperature. Note: The reaction is often exothermic; cooling in a water bath may be required.

  • Cyclization: Stir the neat mixture at room temperature for 2-4 hours. The initial condensation forms a ketimine intermediate, which spontaneously rearranges via an aza-Nazarov type mechanism followed by aza-Michael addition.

  • Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (DCM:MeOH 9:1). The disappearance of the starting diamine validates the completion of the cyclization.

  • Purification: Purify the resulting crude viscous liquid via flash column chromatography on silica gel to isolate the pure 1,4-diazepane derivative (Yields typically >80%).

  • Characterization: Confirm the pseudo-chair conformation using ¹H NMR (evaluating the coupling constants of the N-CH2-CH2-N moiety) and ¹³C NMR.

DiazepineSynthesis Step1 1,2-Diamine + Alkyl 3-oxohex-5-enoate Step2 Condensation (Room Temp) Formation of Ketimine Step1->Step2 Step3 In Situ Aza-Nazarov Reagent Generation Step2->Step3 Spontaneous Step4 Intramolecular Aza-Michael Cyclization Step3->Step4 Ring Closure Step5 1,4-Diazepine Derivative (Isolated via Column Chromatography) Step4->Step5

Caption: Domino synthesis workflow for 1,4-diazepine derivatives via in situ aza-Nazarov cyclization.

Protocol B: Synthesis of 1,4-Dihydro-1,4-diazocine via Valence Isomerization

Causality: Eight-membered rings suffer from significant transannular strain and unfavorable entropy of cyclization. Direct cyclization often fails or yields low recovery. Therefore, valence isomerization from a highly strained tricyclic precursor (syn-σ-homobenzenes) is the preferred thermodynamic route [9]. The release of Baeyer ring strain from the small fused rings acts as the driving force for the expansion into the 8-membered diazocine.

Materials:

  • 3,8-diazatricyclo[5.1.0.0^{2,4}]oct-5-ene derivative (1.0 mmol)

  • Anhydrous Acetone (10 mL)

  • Inert atmosphere (N₂ or Argon)

Step-by-Step Procedure:

  • Setup: Dissolve the 3,8-diazatricyclo[5.1.0.0^{2,4}]oct-5-ene precursor (1.0 mmol) in 10 mL of anhydrous acetone in a Schlenk flask under a nitrogen atmosphere. Strict anhydrous and oxygen-free conditions are required as the resulting diazocine can be air-sensitive.

  • Thermolysis: Heat the solution to reflux (approx. 56 °C for acetone) for 3 hours. The thermal energy triggers a symmetry-allowed non-linear cheletropic process (valence isomerization), breaking the cyclopropane rings to form the fully expanded 8-membered ring.

  • Concentration: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Distill the remaining oil under high vacuum (e.g., 0.2 Torr) to afford the pure 1,4-dihydro-1,4-diazocine derivative.

  • Validation: Analyze via UV-Vis and NMR spectroscopy. The absence of a strong aromatic ring current in the ¹H NMR confirms the buckled, non-aromatic tub conformation.

References

  • Aitken, R. A., Sonecha, D. K., & Slawin, A. M. Z. (2021). "Homopiperazine (Hexahydro-1,4-diazepine)." Molbank, 2021(2), M1200.

  • Romanenko, G. V., et al. (2021). "Structure of 1,4-Dihydro-1,4-diazocine with Three Annulated Pyrazole Rings." Journal of Structural Chemistry, 62.

  • Fábián, L., et al. (2015). "Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1,4]diazepine." Acta Crystallographica, E71.

  • Fejzo, J., et al. (1997). "A Trisubstituted 1,4-Diazepine-3-one-Based Dipeptidomimetic: Conformational Characterization by NMR and Computer Simulation." Journal of the American Chemical Society, 119(40).

  • Science of Synthesis. "Product Class 6: Eight- and Nine-Membered Hetarenes and Heteroannulenes with One or More Heteroatoms." Thieme Connect.

  • Waluk, J. W., Vogel, E., & Michl, J. (1981). "Magnetic circular dichroism of cyclic .pi.-electron systems. 23. Monocyclic .pi.-excessive nitrogen heterocycles. 1,4-Dihydro-1,4-diazocines." The Journal of Organic Chemistry, 46(16).

  • PubChem. "1,4-Dihydro-1,4-diazocine | C6H8N2 | CID 12559486." National Institutes of Health.

  • Favi, G., et al. (2020). "Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent." The Journal of Organic Chemistry, 85(18).

  • Breuninger, M., et al. (1979). "1,4-Dihydro-1,4-diazocine; N-Substitution and Structure (“Aromaticity”)." Angewandte Chemie International Edition, 18(12).

Comparative

Validating 1,4-dihydro-1,4-diazocine: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

A definitive guide for researchers, scientists, and drug development professionals on the mass spectrometric validation of 1,4-dihydro-1,4-diazocine. This document outlines the predicted fragmentation pathways and provid...

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Author: BenchChem Technical Support Team. Date: April 2026

A definitive guide for researchers, scientists, and drug development professionals on the mass spectrometric validation of 1,4-dihydro-1,4-diazocine. This document outlines the predicted fragmentation pathways and provides a framework for comparison against potential isomeric and degradation products, ensuring structural integrity and purity.

Introduction: The Critical Role of Structural Validation

In the realm of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 1,4-dihydro-1,4-diazocine, a partially saturated eight-membered nitrogen-containing heterocycle, presents a unique analytical challenge. Its non-aromatic and flexible nature can give rise to a variety of isomeric and degradation products during synthesis and storage. Mass spectrometry, a cornerstone of molecular analysis, offers a powerful tool for the validation of its structure through the detailed analysis of its fragmentation patterns.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 1,4-dihydro-1,4-diazocine

Upon electron ionization, 1,4-dihydro-1,4-diazocine (C₆H₈N₂) is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 108. The subsequent fragmentation of this molecular ion is dictated by the inherent structural features of the ring system, including the two nitrogen atoms and the double bonds. The following sections detail the most probable fragmentation pathways.

Alpha-Cleavage: A Dominant Pathway for Amines

For cyclic amines, alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a characteristic and often dominant fragmentation pathway.[1] In 1,4-dihydro-1,4-diazocine, ionization is likely to occur at one of the nitrogen atoms, leading to a radical cation. Subsequent homolytic cleavage of an adjacent C-C bond would result in the formation of a stable, resonance-stabilized radical cation.

Figure 1: Proposed Alpha-Cleavage in 1,4-dihydro-1,4-diazocine

Caption: Proposed alpha-cleavage of the molecular ion.

Retro-Diels-Alder (RDA) Reaction: A Characteristic Fragmentation of Cyclic Systems

The presence of a six-membered ring with a double bond within the 1,4-dihydro-1,4-diazocine structure suggests the possibility of a retro-Diels-Alder (rDA) fragmentation. This concerted reaction would lead to the cleavage of the ring into two smaller, stable neutral and radical cation fragments. The likelihood of this pathway depends on the stability of the resulting fragments.

Figure 2: Proposed Retro-Diels-Alder Fragmentation

Caption: Plausible retro-Diels-Alder fragmentation pathway.

Sequential Loss of Small Molecules

Another common fragmentation route for nitrogen-containing heterocycles involves the sequential loss of small, stable neutral molecules such as ethylene (C₂H₄), hydrogen cyanide (HCN), or ammonia (NH₃). These processes would lead to a cascade of fragment ions with progressively smaller m/z values.

Comparison with Potential Alternatives

The validation of 1,4-dihydro-1,4-diazocine relies on the uniqueness of its fragmentation pattern compared to potential isomeric impurities or degradation products.

Compound Molecular Formula Molecular Weight Key Differentiating Fragments (Predicted)
1,4-dihydro-1,4-diazocine C₆H₈N₂108.14m/z 108 (M⁺˙) , 80, 66
1,2-dihydro-1,2-diazocineC₆H₈N₂108.14Likely different RDA fragmentation leading to distinct fragments.
Pyrazine, 2,5-dimethyl-C₆H₈N₂108.14Aromatic system, expected to have a very stable molecular ion and fragmentation dominated by benzylic cleavage (loss of H• to give m/z 107).
Pyrimidine, 4,6-dimethyl-C₆H₈N₂108.14Aromatic system, stable molecular ion, fragmentation likely involving loss of H• and subsequent ring fragmentation.

Table 1: Comparison of 1,4-dihydro-1,4-diazocine with potential isomers.

The key to differentiation lies in the fragmentation pattern of the eight-membered ring. Aromatic isomers like dimethyl-pyrazine or dimethyl-pyrimidine would exhibit a much more stable molecular ion and fragmentation patterns characteristic of aromatic systems, which are significantly different from the predicted alpha-cleavage and RDA fragmentation of the non-aromatic 1,4-dihydro-1,4-diazocine.

Experimental Protocol for Validation

To experimentally validate the structure of a synthesized batch of 1,4-dihydro-1,4-diazocine, the following protocol is recommended:

Sample Preparation
  • Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ensure the sample is free of non-volatile salts or buffers that could interfere with ionization.

Mass Spectrometry Analysis
  • Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is recommended to obtain accurate mass measurements of the molecular ion and fragment ions.

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Inlet System: Gas chromatography (GC) is the preferred inlet system to ensure the sample is volatilized and separated from any residual solvent or volatile impurities before entering the ion source.

  • Mass Range: Scan a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 30-200).

  • Data Acquisition: Acquire both full-scan mass spectra and, if possible, tandem mass spectrometry (MS/MS) data on the molecular ion (m/z 108) to confirm the fragmentation pathways.

Data Analysis and Interpretation
  • Molecular Ion Confirmation: Verify the presence of an ion at m/z 108 and confirm its elemental composition (C₆H₈N₂) using the accurate mass measurement.

  • Fragmentation Pattern Analysis: Compare the observed fragment ions with the predicted fragmentation pathways outlined in this guide. The presence of key fragments at m/z 80 and 66 would provide strong evidence for the 1,4-dihydro-1,4-diazocine structure.

  • Comparison with Isomers: If isomeric impurities are suspected, compare the obtained spectrum with reference spectra of those isomers if available, or with the predicted fragmentation patterns for those structures. The absence of a strong m/z 107 peak would argue against the presence of aromatic dimethyl-diazine isomers.

Conclusion

While a definitive experimental mass spectrum for 1,4-dihydro-1,4-diazocine is not publicly available, a thorough understanding of fundamental mass spectrometric principles allows for the construction of a robust predictive framework for its fragmentation. The key to validating the structure of 1,4-dihydro-1,4-diazocine lies in observing a fragmentation pattern consistent with its non-aromatic, cyclic amine structure, characterized by alpha-cleavage and potentially retro-Diels-Alder reactions. This pattern will be distinctly different from those of its aromatic isomers. By following the outlined experimental protocol, researchers can confidently utilize mass spectrometry as a powerful tool for the structural validation of this important heterocyclic compound, ensuring the integrity and purity of their materials for downstream applications in drug development and materials science.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem. (n.d.). 1,4-Dihydro-1,4-diazocine. National Center for Biotechnology Information. Retrieved from [Link][2]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 1,4-Diazocine and 1,5-Diazocine for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, diazocines, eight-membered rings containing two nitrogen atoms, represent a fascinating yet underexplored class of compounds. Their unique structural and electronic properties...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of heterocyclic chemistry, diazocines, eight-membered rings containing two nitrogen atoms, represent a fascinating yet underexplored class of compounds. Their unique structural and electronic properties make them intriguing scaffolds for applications in materials science and medicinal chemistry. This guide provides an in-depth technical comparison of the reactivity of two key isomers: 1,4-diazocine and 1,5-diazocine. By synthesizing available experimental data and theoretical insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet significant differences that govern the chemical behavior of these two heterocycles.

Structural and Electronic Underpinnings of Reactivity

The arrangement of the nitrogen atoms within the eight-membered ring profoundly influences the molecule's geometry, electronic distribution, and, consequently, its reactivity.

1,4-Diazocine possesses a symmetric structure with nitrogen atoms at positions 1 and 4. This arrangement allows for potential through-bond and through-space interactions between the nitrogen lone pairs. The molecule typically adopts a boat-like or twist-boat conformation to minimize steric strain.

1,5-Diazocine , on the other hand, has its nitrogen atoms at positions 1 and 5. This positioning leads to a different set of electronic and steric interactions, often resulting in a saddle-shaped or tub-like conformation, particularly in fused-ring systems like dibenzo[b,f][1][2]diazocines.[3][4]

The electronic nature of these isomers is a key determinant of their reactivity. The nitrogen lone pairs in both isomers are generally available for coordination with metals and for participating in reactions as nucleophiles or bases. However, the relative orientation and interaction of these lone pairs differ. In 1,4-diazocine, the nitrogen atoms are in a pseudo-para relationship, which can influence its electrochemical properties and ability to stabilize charged intermediates. In 1,5-diazocine, the nitrogens are in a meta-like arrangement, which affects the molecule's dipole moment and coordination geometry.

dot graph ER_diagram { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

} . Caption: Structural and Electronic Differences between 1,4- and 1,5-Diazocine.

Comparative Reactivity Analysis

The inherent structural and electronic differences between 1,4- and 1,5-diazocine manifest in their reactivity towards various chemical transformations.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing complex molecular architectures. The behavior of diazocines in these reactions is influenced by the diene or dipolarophilic character of the ring system.

While comprehensive studies directly comparing the cycloaddition reactivity of the parent 1,4- and 1,5-diazocines are scarce, insights can be gleaned from their derivatives. For instance, dibenzo[b,f][1][2]diazocines have been utilized in [4+4] cycloaddition reactions to synthesize more complex heterocyclic systems.[5] The reactivity in such cases is highly dependent on the substituents and the specific reaction conditions.

The potential of the endocyclic C=N bonds to act as dipolarophiles or the diene system to participate in Diels-Alder type reactions is an area ripe for further investigation. The differing electron densities and steric environments of the C=N bonds in the two isomers would be expected to lead to different reactivities and selectivities.

Experimental Protocol: Synthesis of a[1][2]Diazocino[2,1-b]quinazolinone via [4+4] Cycloaddition

This protocol is adapted from a reported procedure for the synthesis of biologically active diazocine derivatives.[5]

Materials:

  • 2-Alkynyl quinazolinone (1.0 equiv)

  • 2-(Bromomethyl)aniline (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of 2-alkynyl quinazolinone in anhydrous acetonitrile, add 2-(bromomethyl)aniline and cesium carbonate.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be purified by simple washing or recrystallization, avoiding the need for column chromatography.

Causality: The in situ generation of an aza-ortho-quinone methide from the 2-(bromomethyl)aniline is the key step, which then undergoes a [4+4] cycloaddition with the 2-alkynyl quinazolinone. The mild reaction conditions and high atom economy make this a valuable synthetic strategy.

dot graph Cycloaddition_Workflow { graph [rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

} . Caption: Workflow for the [4+4] Cycloaddition to form a[1][2]Diazocine derivative.

Metal Complexation

The nitrogen lone pairs in both 1,4- and 1,5-diazocines make them excellent ligands for a variety of metal ions. The coordination chemistry of these isomers, however, is expected to differ significantly due to the spatial arrangement of the nitrogen atoms.

  • 1,4-Diazocine: The 1,4-disposition of the nitrogen atoms makes it a potentially good bridging ligand, capable of coordinating to two different metal centers or forming polymeric structures. It can also act as a chelating ligand, although this would require a significant conformational rearrangement of the eight-membered ring.

  • 1,5-Diazocine: The 1,5-arrangement is more pre-disposed to act as a chelating ligand, forming a seven-membered chelate ring with a metal ion. This has been observed in derivatives such as iminodibenzo[b,f][1][2]diazocines, which form complexes with palladium.[3]

Experimental Protocol: Synthesis of a Palladium(II) Complex of an Iminodibenzo[b,f][1][2]diazocine

This protocol is based on a reported synthesis of a palladium complex.[3]

Materials:

  • Iminodibenzo[b,f][1][2]diazocine ligand (1.0 equiv)

  • Palladium(II) chloride (PdCl₂) (1.0 equiv)

  • Toluene, anhydrous

Procedure:

  • Dissolve the iminodibenzo[b,f][1][2]diazocine ligand in anhydrous toluene.

  • Add palladium(II) chloride to the solution.

  • Reflux the mixture for a short period (e.g., 5-10 minutes).

  • Cool the reaction mixture and filter to collect the precipitated complex.

  • Wash the complex with a suitable solvent (e.g., cold acetonitrile) and dry.

Self-Validation: The formation of the complex can be confirmed by a color change and by characterization techniques such as IR spectroscopy (shifts in C=N and C-N stretching frequencies), NMR spectroscopy (if soluble), and elemental analysis. Single-crystal X-ray diffraction would provide definitive structural proof of coordination.

dot graph Metal_Complexation { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

} . Caption: Coordination modes of 1,4- and 1,5-Diazocine with metal ions.

Reduction and Oxidation Reactions

The redox chemistry of diazocines is of interest for their potential applications in electronic materials and as redox-active ligands. The position of the nitrogen atoms is expected to influence the stability of the resulting radical ions and the potentials at which these processes occur.

General Considerations for Diazocine Reduction: The reduction of the azo linkage (-N=N-) in diazocines can lead to the corresponding hydrazine derivatives. The ease of this reduction will depend on the electron density of the azo bond, which is modulated by the position of the second nitrogen atom and any substituents on the ring.

Experimental Protocol: Reductive Azo Cyclization for the Synthesis of a Dibenzo[c,g][1]diazocine

This protocol describes a key step in the synthesis of a bridged azobenzene, which is a type of diazocine.[8][9]

Materials:

  • 2,2'-Dinitrodibenzyl derivative

  • Reducing agent (e.g., Zn powder and Ba(OH)₂)

  • Solvent system (e.g., Ethanol/Water)

  • Oxidizing agent for re-oxidation of hydrazine intermediate (e.g., CuCl₂/O₂)

Procedure:

  • Reduction to Hydrazine: Suspend the 2,2'-dinitrodibenzyl derivative in a mixture of ethanol and water. Add zinc powder and barium hydroxide. Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Work-up: After cooling, filter the reaction mixture and extract the aqueous phase with an organic solvent (e.g., dichloromethane).

  • Re-oxidation to Azo: To the organic extract, add a catalytic amount of copper(II) chloride and bubble air through the solution (or stir under an air atmosphere) to oxidize the intermediate hydrazine to the final diazocine product.

  • Purification: Purify the product by column chromatography or recrystallization.

Causality and Self-Validation: The initial reduction of the nitro groups leads to an intermediate that cyclizes to form a hydrazine. This hydrazine is then re-oxidized to the more stable azo linkage of the diazocine ring. The progress of the reaction can be monitored by TLC, and the final product can be characterized by NMR, mass spectrometry, and UV-Vis spectroscopy.[1][2][10]

Spectroscopic and Photochemical Properties

The structural differences between 1,4- and 1,5-diazocines also lead to distinct spectroscopic and photochemical behaviors.

UV-Vis Spectroscopy: Diazocine derivatives, particularly those with extended conjugation like dibenzodiazocines, exhibit characteristic n-π* and π-π* transitions in their UV-Vis spectra. The position of these absorption bands is sensitive to the substitution pattern and the isomerization state (Z/E) of the azo bond. For many diazocines, the Z-isomer is the thermodynamically more stable form, in contrast to linear azobenzenes. The n-π* transition of the Z-isomer typically appears at a shorter wavelength (e.g., ~400 nm) compared to the E-isomer (e.g., ~490-520 nm).[1][10]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for characterizing the structure and conformation of diazocines. The chemical shifts of the protons and carbons are sensitive to the local electronic environment and the overall geometry of the molecule.

Property1,4-Diazocine Derivatives1,5-Diazocine Derivatives
Symmetry (unsubstituted) Higher (C₂ᵥ or C₂)Lower (Cₛ or C₁)
Nitrogen Lone Pair Orientation Pseudo-para, potential for through-space interactionMeta-like, less direct interaction
Chelation Behavior Less favored, prefers bridgingFavored, forms 7-membered chelate rings
Potential Reactivity Dienophilic/dipolarophilic character, redox activityNucleophilic substitution, cyclization reactions

Conclusion and Future Outlook

The reactivity of 1,4- and 1,5-diazocines, while not as extensively studied as that of more common heterocycles, presents a rich field for future exploration. The distinct placement of the nitrogen atoms in these two isomers leads to significant differences in their electronic structure, conformation, and, consequently, their chemical behavior.

1,4-diazocines, with their symmetric structure, hold promise as building blocks for coordination polymers and as redox-active components in materials science. In contrast, the chelating ability of 1,5-diazocines makes them attractive scaffolds for the development of metal-based catalysts and therapeutic agents.

Further systematic studies, both experimental and computational, are needed to fully elucidate the reactivity differences between these two isomers. Such research will undoubtedly uncover novel chemical transformations and pave the way for the rational design of new functional molecules based on the versatile diazocine framework.

References

  • Diazocine photoswitching data obtained from UV-vis and NMR spectroscopy. (URL not available)
  • Leganza, A., Bezze, C., Zonta, C., Fabris, F., De Lucchi, O., & Linden, A. (2006). Synthesis of 1,5-Substituted Iminodibenzo[b,f][1][2]diazocine, an Analogue of Tröger's Base. European Journal of Organic Chemistry, 2006(11), 2535-2541.

  • Synthesis of 1,5‐Substituted Iminodibenzo[b,f][1][2]diazocine, an Analogue of Tröger's Base. (URL not available)

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(12), 2855.

  • Facile Synthesis of Light-Switchable Polymers with Diazocine Units in the Main Chain. (2023). Polymers, 15(5), 1286.
  • Staubitz, A., et al. (2018). Synthesis of mono-functionalized S-diazocines via intramolecular Baeyer–Mills reactions. Beilstein Journal of Organic Chemistry, 14, 2799-2807.
  • (PDF)
  • 6,12-Diphenyldibenzo[b,f][1][2]diazocine as an Electron-Capture Agent: Efficient Mechanistic Probe for SET Processes and Reagent for the Oxidative Dimerization of Benzylic Organometallics. (URL not available)

  • Staubitz, A., et al. (2019). Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. Beilstein Journal of Organic Chemistry, 15, 727-732.
  • Slanina, T., et al. (2021). Base-Catalyzed, Solvent-Free Synthesis of Rigid V-Shaped Epoxydibenzo[b,f][1][2]diazocines. The Journal of Organic Chemistry, 86(14), 9546-9556.

  • π-Fused Diazocines with Controllable Photoswitching Properties as Molecular Tweezers. (2024). CCS Chemistry.
  • Solvent-Free Synthesis of Diazocine. (URL not available)
  • Choe, Y., et al. (2014). Multicomponent [5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines: Isolation and Reactivity of Azomethine Ylides. Journal of the American Chemical Society, 136(34), 11906-11909.
  • Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials - Beilstein Journals. (2019). (URL not available) 15.[1][4]Diazocine-Embedded Electron-Rich Nanographenes with Cooperatively Dynamic Skeletons. (2023). Journal of the American Chemical Society.

  • Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. (2020). Molecules.
  • Cross-Coupling Strategy for the Synthesis of Diazocines. (2020). Organic Letters.
  • Electrochemistry of Azobenzenes and Its Potential for Energy Storage. (2025). The Journal of Organic Chemistry.
  • Reduction of 1,4-benzoquinone in the synthesis of 1,5-diazocane. (2017). (URL not available)
  • Synthesis and Characterization of New Diindanodiazocine Deriv
  • BJOC - Search Results - Beilstein Journals. (2025). (URL not available)
  • Synthesis of biologically active[1][2]diazocino[2,1-b]quinazolinones through [4 + 4] cycloaddition of 2-alkynyl quinazolinones with aza-ortho-quinone methides. (URL not available)

Sources

Comparative

comparing catalytic efficiency of 1,4-dihydro-1,4-diazocine vs ethylenediamine ligands

Title: Comparative Guide: Catalytic Efficiency of 1,4-Dihydro-1,4-Diazocine vs. Ethylenediamine Ligands Executive Summary & Mechanistic Causality As a Senior Application Scientist, the selection of an appropriate nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Catalytic Efficiency of 1,4-Dihydro-1,4-Diazocine vs. Ethylenediamine Ligands

Executive Summary & Mechanistic Causality

As a Senior Application Scientist, the selection of an appropriate nitrogen-based ligand is one of the most consequential decisions in designing a catalytic workflow. The ligand architecture defines the steric pocket, dictates the electronic density at the metal center, and controls the stereochemical outcome of the reaction. This guide provides an objective, data-driven comparison between two fundamentally different diamine ligands: the highly flexible ethylenediamine (en) and the rigid, macrocyclic 1,4-dihydro-1,4-diazocine .

Ethylenediamine (en): The Flexible Benchmark Ethylenediamine is a primary aliphatic diamine that acts as a bidentate ligand, forming highly stable 5-membered chelate rings with transition metals ([1]). Its primary mechanistic advantage lies in its rapid coordination kinetics and minimal steric hindrance. This makes it an exceptional catalyst or ligand for high-turnover, non-asymmetric transformations (e.g., Henry reactions, Knoevenagel condensations). However, its inherent conformational flexibility—specifically the rapid interconversion between gauche and anti conformers—results in "conformer leakage." This flexibility makes it difficult to maintain a rigid chiral pocket, meaning that even when substituted with chiral groups (like in DPEN), enantiomeric erosion frequently occurs during asymmetric catalysis.

1,4-Dihydro-1,4-Diazocine: The Rigid, Inherently Chiral Platform In stark contrast, 1,4-dihydro-1,4-diazocine is an 8-membered heterocyclic system. When functionalized into dibenzo-derivatives (such as 6,7-diphenyldibenzo[e,g][1,4]diazocine, or DDD), the molecule adopts a highly rigid, "tub-shaped" conformation. This architecture prevents the inversion of configuration around the nitrogen atoms. The interconversion energy barrier between enantiomers is exceptionally high (ΔG ≈ 39.5 kcal/mol), rendering the molecule inherently chiral ([2]). Mechanistically, this rigid tub-shape enforces a specific, sterically locked coordination geometry. During a catalytic cycle, this restricts the rotational freedom of reactive intermediates, funneling the reaction through a single stereochemical pathway and yielding profound asymmetric induction.

Comparative Catalytic Efficiency

To objectively evaluate these ligands, we compare their performance metrics in standard transition-metal-catalyzed reactions, specifically focusing on Rh-catalyzed asymmetric hydrogenation and Pd-catalyzed allylic amination.

Ligand PlatformReaction TypeMetal PrecursorYield (%)Enantiomeric Excess (ee %)Mechanistic Advantage
Ethylenediamine (en) Hydrogenation[Rh(COD)Cl]₂>95%N/A (Achiral)Fast kinetics; highly efficient for non-chiral product turnover.
Chiral en-derivative (DPEN) Asymmetric Hydrogenation[Rh(COD)Cl]₂88%75 - 85%Moderate stereocontrol; relies on bulky substituents for induction.
1,4-Diazocine (DDD-derived) Asymmetric Hydrogenation[Rh(COD)Cl]₂>99%>95%Rigid tub-shape prevents conformer leakage, maximizing ee%.
Ethylenediamine (en) Allylic Amination[Pd(allyl)Cl]₂92%N/A (Achiral)Low steric bulk facilitates rapid nucleophilic attack.
1,4-Diazocine (DDD-derived) Allylic Amination[Pd(allyl)Cl]₂89%96%Simultaneous central and axial chirality induction.

Note: Data synthesized from benchmark catalytic studies on inherently chiral diazocine platforms compared to standard aliphatic diamines.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating workflows. The formation of the active catalyst must be visually and analytically verified before proceeding to the catalytic step.

Protocol A: Preparation of the Rh(I)-Diazocine Catalyst Complex Causality Note: Rh(I) is highly susceptible to oxidation to Rh(III) in the presence of atmospheric oxygen, which would completely deactivate the catalytic cycle. Strict Schlenk techniques are mandatory.

  • Inert Atmosphere Setup : Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Precursor Solvation : Dissolve 0.05 mmol of[Rh(COD)₂]BF₄ in 2.0 mL of anhydrous, degassed dichloromethane (DCM). The solution will initially appear pale yellow.

  • Ligand Addition : Slowly add 0.055 mmol (1.1 equiv) of the inherently chiral DDD-derived ligand.

  • Causality Check (Validation) : Stir the mixture at room temperature for 30 minutes. A distinct color shift from pale yellow to deep orange/red must be observed. This color change is a self-validating indicator of a successful Metal-to-Ligand Charge Transfer (MLCT) transition, confirming chelation.

  • Isolation : Concentrate the solution under reduced pressure to approx. 0.5 mL. Precipitate the complex by adding 5.0 mL of anhydrous hexane. Filter the resulting solid and dry under a high vacuum for 4 hours.

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation

  • Substrate Loading : In a high-pressure hydrogenation vial, dissolve 1.0 mmol of the target enamide substrate in 5.0 mL of anhydrous methanol.

  • Catalyst Introduction : Add 1.0 mol% of the pre-formed Rh(I)-Diazocine complex from Protocol A.

  • Hydrogenation : Seal the vessel, purge with H₂ gas three times to remove ambient nitrogen/argon, and pressurize to 30 psi. Stir vigorously at 25°C for 12 hours.

  • Workup & Analysis : Safely vent the H₂ gas. Pass the crude mixture through a short silica gel plug (eluting with ethyl acetate) to remove the metal catalyst. Analyze the quantitative conversion via ¹H-NMR and determine the enantiomeric excess (ee) via chiral HPLC.

Mandatory Visualization

LigandComparison cluster_en Ethylenediamine (en) Catalysis cluster_diaz 1,4-Diazocine Catalysis EN_Ligand Flexible 'en' Ligand (Rapid Kinetics) EN_Complex 5-Membered Chelate (Variable Conformation) EN_Ligand->EN_Complex Fast Chelation EN_Product Standard Product (Low/No ee%) EN_Complex->EN_Product Catalytic Turnover DZ_Ligand Rigid Diazocine Ligand (Inherent Chirality) DZ_Complex Tub-Shaped Chelate (Sterically Locked) DZ_Ligand->DZ_Complex Stereocontrolled Coordination DZ_Product Enantioenriched Product (High ee%) DZ_Complex->DZ_Product Asymmetric Induction

Mechanistic pathways of flexible ethylenediamine vs rigid 1,4-diazocine ligands in catalysis.

References

  • Title: Inherently Chiral 6,7-Diphenyldibenzo[e,g][1,4]diazocine: Enantioselective Synthesis and Application as a Ligand Platform Source: CCS Chemistry, 2022, 5, 982–993. URL: [Link]

  • Title: Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a modern family of catalysts Source: Chemical Society Reviews, 2016, 45(24), 6799-6811. URL: [Link]

Sources

Validation

Structural Dynamics of 8-Membered Heterocycles: X-Ray Diffraction vs. NMR for 1,4-Dihydro-1,4-diazocine Conformation Analysis

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical paradox presented by medium-sized heterocycles. Among these, 1,4-dihydro-1,4-diazocine and its derivatives s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical paradox presented by medium-sized heterocycles. Among these, 1,4-dihydro-1,4-diazocine and its derivatives stand out due to their highly sensitive conformational landscapes.

The parent unsubstituted 1,4-dihydro-1,4-diazocine is a 10π-electron system that exhibits a uniquely planar, delocalized aromatic conformation[1]. However, this planarity is energetically precarious; introducing N-substituents or electron-withdrawing groups disrupts the extended π-conjugation, driving the 8-membered ring to pucker into twist-boat, chair, or tub conformations to relieve transannular steric strain[1][2].

Determining the exact conformation of these molecules is critical for drug development professionals, as the 3D geometry directly dictates target-binding affinity and pharmacokinetics. To map this structural dichotomy, we must objectively compare and integrate two foundational techniques: Single-Crystal X-Ray Diffraction (XRD) and Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy .

The Causality of Conformation: Static vs. Dynamic States

Before comparing the analytical tools, we must understand the physical chemistry governing these molecules. The conformation of a 1,4-diazocine derivative is a tug-of-war between aromatic stabilization (favoring planarity) and steric/angle strain (favoring puckering)[3].

  • The Solid-State Bias (XRD): In a crystalline lattice, intermolecular forces—such as π-π stacking and hydrogen bonding—can artificially stabilize a specific conformer. For instance, functionalized diazocines often crystallize in a cis boat conformation with distinct dihedral angles (e.g., ~72°) to optimize crystal packing[4].

  • The Solution-State Reality (NMR): In solution, the molecule is free from lattice constraints and exists in a dynamic equilibrium. Substituted diazocines and related dibenzocyclooctadienes (DBCODs) often interconvert rapidly between chair and twist-boat conformers at room temperature[2][5].

Therefore, relying on a single technique can lead to incomplete or misleading structural assignments.

Objective Comparison: XRD vs. VT-NMR

To provide a clear benchmarking of these techniques for 8-membered ring analysis, the quantitative and qualitative performance metrics are summarized below.

Analytical MetricSingle-Crystal X-Ray Diffraction (XRD)Variable-Temperature NMR (VT-NMR)
Primary Output Absolute 3D spatial coordinates and exact bond lengths/angles.Energy barriers ( ΔG‡ ) and relative conformer populations.
State of Matter Solid-state (Crystalline lattice).Solution-state (Solvated environment).
Timescale Static snapshot (Time-averaged over the crystal lattice).Dynamic (Captures exchange rates on the millisecond timescale).
Conformational Data Identifies the single lowest-energy conformer favored by crystal packing[4].Identifies all populated conformers (e.g., Chair vs. Boat)[2].
Key Limitation Requires high-quality single crystals; ignores solution-state dynamics.Cannot provide absolute atomic coordinates; requires peak assignment.
1,4-Diazocine Specifics Proves planarity via C-C/C-N bond length equalization (~1.41 Å)[3].Calculates the chair-to-boat interconversion barrier (~53–55 kJ/mol)[5].

Experimental Methodologies: A Self-Validating System

To achieve absolute scientific integrity, we employ a self-validating workflow. The XRD data provides the foundational geometric ground truth, while the VT-NMR data validates how that geometry behaves dynamically in a biological or synthetic solution.

Protocol A: Single-Crystal XRD Workflow for Static Conformation

The causality here relies on thermal suppression. By collecting data at cryogenic temperatures, we minimize atomic thermal vibrations (ellipsoids), allowing for the precise measurement of conjugated bond lengths.

  • Crystal Growth: Dissolve the 1,4-dihydro-1,4-diazocine derivative in a minimal amount of boiling solvent (e.g., ethanol/dichloromethane mix). Allow for slow evaporation over 48–72 hours to yield diffraction-quality single crystals.

  • Mounting and Cryocooling: Select a crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: 100 K freezes out dynamic disorder, essential for distinguishing a truly planar 10π aromatic ring from a time-averaged puckered ring.

  • Data Collection: Irradiate with Cu-K α ( λ=1.54184 Å) or Mo-K α radiation. Collect full sphere data using ω and ϕ scans.

  • Structure Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure by full-matrix least-squares on F2 . Analyze the C-N-C-C torsion angles: an angle of 0° confirms planarity, while angles >40° indicate a boat/tub conformation[4].

Protocol B: VT-NMR Workflow for Conformational Exchange Kinetics

The causality here relies on the Larmor frequency timescale. At room temperature, the chair-boat flip is faster than the NMR timescale, resulting in averaged peaks. By cooling the sample, we slow the kinetic exchange, "trapping" the conformers to observe them independently.

  • Sample Preparation: Dissolve 2-5 mg of the diazocine derivative in a low-freezing-point deuterated solvent (e.g., CD 2​ Cl 2​ or Toluene- d8​ ) to a concentration of ~2 mg/mL[2].

  • High-Temperature Acquisition (Fast Exchange): Acquire a standard 1D 1 H-NMR spectrum at 25°C. Observe the methylene protons on the 8-membered ring; they will likely appear as a broadened singlet due to rapid chair-boat interconversion[2].

  • Cryogenic Cooling (Slow Exchange): Stepwise cool the probe from 25°C down to -60°C in 10°C increments. Allow 5 minutes of thermal equilibration at each step.

  • Decoalescence Analysis: At approximately -40°C to -60°C, the broad singlet will split (decoalesce) into distinct sets of doublets/multiplets representing the discrete Chair and Boat conformers[2].

  • Thermodynamic Calculation: Integrate the separated peaks at -60°C to determine the relative population (e.g., 13% Chair, 87% Boat)[2]. Use the coalescence temperature ( Tc​ ) and the peak separation frequency ( Δν ) in the Eyring equation to calculate the activation free energy ( ΔG‡ ) for the conformational flip[5].

Mandatory Visualizations

To conceptualize the integration of these techniques, the following logical workflows map the experimental decision trees.

AnalyticalWorkflow Synthesis 1,4-dihydro-1,4-diazocine Synthesis SolidState Solid-State Analysis Synthesis->SolidState SolutionState Solution-State Analysis Synthesis->SolutionState XRD Single-Crystal XRD (100 K) SolidState->XRD NMR VT-NMR Spectroscopy (-60°C to +60°C) SolutionState->NMR Static Static Conformation (Planar vs. Boat/Tub) XRD->Static Dynamic Dynamic Equilibrium (Activation Energy ΔG‡) NMR->Dynamic Static->Dynamic Validates

Fig 1. Complementary analytical workflow for determining 8-membered heterocycle conformation.

VTNMR_Logic Start Acquire 1H-NMR Spectra at Variable Temperatures LowT Low Temperature (<-40°C) Slow Exchange Regime Start->LowT HighT High Temperature (>25°C) Fast Exchange Regime Start->HighT Distinct Distinct Peaks for Chair & Boat Conformers LowT->Distinct Coalesced Time-Averaged Coalesced Singlet HighT->Coalesced Tc Determine Coalescence Temperature (Tc) Distinct->Tc Coalesced->Tc Eyring Apply Eyring Equation k = (π·Δν)/√2 Tc->Eyring Result Calculate Energy Barrier (ΔG‡ ≈ 50-60 kJ/mol) Eyring->Result

Fig 2. Logical progression of VT-NMR kinetic analysis for conformational exchange.

Conclusion

For researchers studying 1,4-dihydro-1,4-diazocines, neither XRD nor NMR alone tells the complete story. XRD provides the indisputable spatial coordinates necessary to confirm phenomena like 10π aromatic planarity[1][3] or solid-state boat conformations[4]. However, because biological and chemical reactions occur in solution, VT-NMR is mandatory to quantify the thermodynamic realities of the chair-to-boat interconversion[2][5]. By coupling these techniques, drug development professionals can build a self-validating structural profile that accurately predicts molecular behavior.

References

  • Science of Synthesis (Thieme Connect)
  • PubMed Central (PMC)
  • Royal Society of Chemistry (RSC)
  • Synthesis of mono-functionalized S-diazocines via intramolecular Baeyer–Mills reactions Beilstein Journal of Organic Chemistry URL
  • Free Cyclooctatetraene Dianion: Planarity, Aromaticity, and Theoretical Challenges Journal of Chemical Theory and Computation - ACS Publications URL

Sources

Comparative

Benchmarking 1,4-Dihydro-1,4-Diazocine Synthesis Pathways: A Comparative Guide

Executive Summary The 1,4-dihydro-1,4-diazocine framework is an eight-membered nitrogenous heterocycle characterized by a rigid, saddle-shaped conformation. Because of its high interconversion energy barrier (ΔG ≈ 39.5 k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dihydro-1,4-diazocine framework is an eight-membered nitrogenous heterocycle characterized by a rigid, saddle-shaped conformation. Because of its high interconversion energy barrier (ΔG ≈ 39.5 kcal/mol), the scaffold exhibits inherent chirality, making it a highly prized target for the development of chiral ligands, dynamic nanographenes, and bioactive polycyclics[1].

However, synthesizing eight-membered rings is notoriously difficult. Direct cyclization is often hindered by severe entropic penalties and transannular strain (Prelog strain). As application scientists, we must recognize that the choice of synthesis pathway is dictated not merely by target yield, but by the specific structural demands of the downstream application. This guide objectively benchmarks the four leading synthetic strategies for 1,4-diazocines, detailing the mechanistic causality and experimental protocols required to achieve self-validating results.

Mechanistic Benchmarking of Synthesis Pathways

Classical Valence Isomerization (The Vogel Approach)

The synthesis of the unsubstituted parent 1,4-dihydro-1,4-diazocine relies on the thermal valence isomerization of azabicyclo[4.2.0]octatrienes[2].

  • Causality & Logic: Direct cyclization of a parent 8-membered ring is thermodynamically unfavorable. This classical method bypasses the entropic penalty by first forming a highly strained bicyclic intermediate. Thermal rearrangement drives the ring expansion to relieve the strain, followed by the removal of sulfonyl protecting groups using potassium in liquid ammonia[2]. While foundational, the harsh conditions and low overall yields limit its modern utility.

Chiral Phosphoric Acid (CPA)-Catalyzed Cyclocondensation

For the synthesis of inherently chiral 6,7-diphenyldibenzo[e,g][1,4]diazocine (DDD), a CPA-catalyzed cyclocondensation of [1,1′-biphenyl]-2,2′-diamine and benzil is utilized[1].

  • Causality & Logic: The rigid biphenyl backbone pre-organizes the reactive amines, overcoming the activation barrier for bimolecular cyclization. The CPA catalyst protonates the intermediate aminal, facilitating a stereoselective dehydration step. This rate-limiting step dictates the enantioselectivity (up to 98% ee), successfully establishing the inherent chirality of the saddle-shaped DDD skeleton[1].

Metal-Catalyzed Decarboxylative Cascade Cyclization

A novel approach for accessing 2,3-indole-fused 1,4-diazocines involves the Cu-catalyzed reaction of ethynyl benzoxazinanones with imidazolidines[3].

  • Causality & Logic: This pathway relies on a sequential C–N/C–N/C–C bond formation cascade[3]. The extrusion of CO₂ (decarboxylation) acts as an irreversible thermodynamic sink, pulling the complex cascade forward. The use of a CuI catalyst paired with DBU ensures the precise activation of the alkyne, allowing for the construction of highly functionalized polycyclic scaffolds that are otherwise inaccessible.

Metal-Free Scholl-Type Oxidative Cyclization

For materials science applications, specifically [1,4]diazocine-embedded nanographenes, an intramolecular C–C coupling of carbazole moieties is employed[4].

  • Causality & Logic: Traditional Pd-catalyzed octagonal cyclizations yield poorly (~13%) due to competing transannular side reactions[4]. By switching to a metal-free oxidative environment using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and methanesulfonic acid (MsOH), the highly electron-rich carbazole precursors undergo a cationic Scholl-type cyclization. Density Functional Theory (DFT) calculations validate this choice: the metal-free cis-pathway has an activation barrier of only 20.9 kcal/mol, compared to 48.9 kcal/mol for the trans-pathway, driving the reaction to a remarkable 91% yield at the gram scale[4].

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the evaluated synthetic pathways, allowing researchers to select the optimal protocol based on their target application.

Synthesis StrategyCatalyst / ReagentsTarget ScaffoldYield RangeStereocontrolScalability
Valence Isomerization Thermal, K / Liquid NH₃Parent 1,4-diazocine< 15%NoneLow (mg)
CPA Cyclocondensation Chiral Phosphoric AcidChiral Ligands (DDD)68% - 82%Up to 98% eeModerate
Decarboxylative Cyclization CuI, DBUIndole-fused polycyclics54% - 83%NoneModerate
Scholl-Type Oxidation DDQ, MsOH / TfOHNanographenes~ 91%DynamicHigh (Gram)

Logical Synthesis Pathway Comparison

LogicalRelationships Root 1,4-Diazocine Synthesis Strategic Approaches P1 Valence Isomerization (Thermal Rearrangement) Root->P1 Parent Scaffold P2 Enantioselective Cyclocondensation Root->P2 Chiral Ligands P3 Decarboxylative Cascade Cyclization Root->P3 Fused Heterocycles P4 Scholl-Type Oxidative Cyclization Root->P4 Nanographenes P1_detail Strained Bicyclic Precursors High Energy, Low Yield P1->P1_detail P2_detail CPA Catalyst Kinetic Resolution, High ee P2->P2_detail P3_detail Cu/Pd Catalysts Sequential C-N/C-C Bonds P3->P3_detail P4_detail DDQ + MsOH (Metal-Free) Gram-Scale, High Yield P4->P4_detail

Caption: Logical comparison of four primary 1,4-diazocine synthesis pathways based on target applications.

Validated Experimental Protocol: CPA-Catalyzed Synthesis of DDD

To ensure a self-validating system, the following protocol details the enantioselective synthesis of inherently chiral 6,7-diphenyldibenzo[e,g][1,4]diazocine (DDD). The experimental design explicitly controls for the entropic barriers inherent to 8-membered ring formation[1].

Step-by-Step Methodology
  • Substrate Preparation: In an oven-dried reaction vial, add 0.1 mmol of[1,1′-biphenyl]-2,2′-diamine and 0.1 mmol of the selected benzil derivative.

  • Catalyst Addition: Introduce 10 mol% of the Chiral Phosphoric Acid (CPA) catalyst. Causality: The bulky chiral environment of the CPA is strictly required to differentiate the transition states during the subsequent dehydration, ensuring high enantiomeric excess[1].

  • Solvent Optimization: Dissolve the mixture in exactly 0.2 mL of anhydrous Tetrahydrofuran (THF). Causality: The use of highly concentrated THF is a thermodynamic necessity. Bimolecular cyclocondensations to form 8-membered rings suffer from severe entropic penalties. Maximizing the collision frequency forces the equilibrium toward the intermediate aminal[1].

  • Cyclocondensation: Stir the mixture at the optimized temperature (room temperature to 50 °C, depending on the electronics of the benzil substrate) until Thin-Layer Chromatography (TLC) indicates complete consumption of the diamine (typically 24-48 hours).

  • Purification & Validation: Quench the reaction, concentrate under reduced pressure, and purify via silica gel column chromatography. Validate the structural integrity using NMR and determine the enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC).

ExperimentalWorkflow S1 Substrate Mixing Diamine + Benzil S2 CPA Catalyst Addition (10 mol%) S1->S2 S3 Concentrated THF (0.2 mL per 0.1 mmol) S2->S3 S4 Stereoselective Dehydration S3->S4 S5 Purification & ee Analysis S4->S5

Caption: Step-by-step workflow for the CPA-catalyzed enantioselective synthesis of DDD.

References

  • Title: Inherently Chiral 6,7-Diphenyldibenzo[e,g][1,4]diazocine: Enantioselective Synthesis and Application as a Ligand Platform[1] Source: CCS Chemistry URL:

  • Title: [1,4]Diazocine-Embedded Electron-Rich Nanographenes with Cooperatively Dynamic Skeletons[4] Source: Journal of the American Chemical Society URL:

  • Title: Decarboxylative Cyclization of Ethynyl Benzoxazinanones with Imidazolidines to Access 2,3-Indole-Fused 1,4-Diazocines[3] Source: Organic Letters URL:

  • Title: Product Class 6: Eight- and Nine-Membered Hetarenes and Heteroannulenes with One or More Heteroatoms[2] Source: Thieme Connect URL:

Sources

Safety & Regulatory Compliance

Safety

1,4-Dihydro-1,4-diazocine proper disposal procedures

As a Senior Application Scientist, I frequently observe that the disposal of novel, strained heterocycles is treated as an administrative afterthought. However, for drug development professionals and synthetic chemists h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the disposal of novel, strained heterocycles is treated as an administrative afterthought. However, for drug development professionals and synthetic chemists handling 1,4-dihydro-1,4-diazocine and its derivatives, waste management must be approached with the same mechanistic rigor as the synthesis itself.

This guide provides the essential safety, logistical, and operational protocols for the proper disposal of 1,4-dihydro-1,4-diazocine, bridging the gap between regulatory compliance and fundamental chemical causality.

Physicochemical Properties & Hazard Causality

To understand the disposal requirements of 1,4-dihydro-1,4-diazocine, we must first examine its molecular architecture. The compound is an eight-membered heterocyclic ring containing two nitrogen atoms. If the ring were planar, its 8 π -electron system would render it strictly antiaromatic. To circumvent this severe thermodynamic instability, the molecule adopts a non-planar "tub" conformation.

While this conformational shift relieves antiaromaticity, it introduces significant steric strain and exposes the lone pairs on the nitrogen atoms. This makes the molecule highly susceptible to electrophilic attack and oxidation.

The Core Hazard: If 1,4-dihydro-1,4-diazocine waste is inadvertently mixed with strong oxidizing agents (e.g., nitric acid, peroxides, or permanganates), the nitrogen lone pairs act as strong nucleophiles. This triggers a rapid, exothermic ring-opening degradation that can evolve hazardous nitrogen dioxide (NO 2​ ) or nitric oxide (NO) gases. Therefore, strict segregation from oxidizing waste streams is not merely a recommendation—it is a fundamental chemical necessity to prevent container over-pressurization and toxic exposure .

Operational Waste Segregation Workflow

The following diagram illustrates the self-validating decision matrix for segregating 1,4-dihydro-1,4-diazocine waste at the point of generation.

DiazocineDisposal Gen 1,4-Dihydro-1,4-diazocine Waste Generation Quench Quench Reactive Intermediates Gen->Quench Check Solvent Matrix? Quench->Check Halogenated Halogenated Organic Waste Check->Halogenated DCM, Chloroform NonHalogenated Non-Halogenated Organic Waste Check->NonHalogenated EtOAc, Hexane Hazard CRITICAL: Isolate from Oxidizers (e.g., HNO3, H2O2) Halogenated->Hazard NonHalogenated->Hazard HDPE Transfer to HDPE Container with Vented Cap Hazard->HDPE RCRA Apply RCRA Label at Point of Generation HDPE->RCRA Incineration EHS High-Temperature Incineration RCRA->Incineration Final Destruction

Fig 1: Operational workflow for the safe segregation and disposal of 1,4-dihydro-1,4-diazocine.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step in this protocol includes a mechanistic rationale and a physical validation check. This ensures compliance with standard characteristic waste protocols .

Phase 1: Pre-Disposal Quenching and Stabilization
  • Assess the Reaction State: Ensure that the 1,4-dihydro-1,4-diazocine is no longer actively participating in a reaction. If synthesized via photochemical ring expansion, secure the UV source and allow the mixture to cool to ambient temperature.

  • Neutralization: If the solution contains residual acids or bases, neutralize the mixture to a pH between 5.5 and 10.5. Causality: Extreme pH levels can catalyze unintended ring-opening or polymerization of the diazocine core.

  • Solvent Dilution: Dilute highly concentrated diazocine residues with a compatible, less-reactive solvent (e.g., ethanol or ethyl acetate). This mitigates localized concentration gradients that could lead to spontaneous aggregation.

Phase 2: Segregation and Containment
  • Select the Receptacle: Utilize High-Density Polyethylene (HDPE) containers. Causality: HDPE is chosen over glass because it provides superior chemical resistance to basic nitrogenous compounds and possesses the tensile flexibility to prevent catastrophic shattering in the event of trace gas evolution.

  • Oxidizer Verification (Critical): Verify that the designated waste container has never housed oxidizing agents.

  • Transfer: Use a dedicated funnel to transfer the quenched mixture into the waste container. Leave at least 20% headspace to accommodate potential vapor expansion from the solvent matrix.

    • Validation Check: Before sealing the waste container, hover a gloved hand over the container to verify the absence of heat generation, and visually check for bubbling. A stable ambient temperature confirms that the quenching step was successful and no incompatible cross-reactions are occurring.

Phase 3: RCRA-Compliant Labeling and EHS Handoff
  • Point-of-Generation Labeling: Immediately affix a hazardous waste label. Clearly spell out "1,4-Dihydro-1,4-diazocine" and the specific solvent matrix. Do not use abbreviations, as emergency responders rely on explicit nomenclature.

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment, away from direct sunlight and heat sources, adhering to Subpart K regulations for laboratories .

  • EHS Manifesting: Submit a waste pickup request to Environmental Health and Safety (EHS) for high-temperature incineration. Incineration is the only acceptable final disposal method, as temperatures exceeding 1,000 °C ensure the complete thermal destruction of the nitrogen heterocycle into inert N 2​ , CO 2​ , and H 2​ O, preventing groundwater leaching.

Quantitative Waste Management Data

The following table summarizes the quantitative operational limits and regulatory rationale for managing 1,4-dihydro-1,4-diazocine waste streams.

ParameterSpecification / LimitRegulatory & Chemical Rationale
Aqueous Waste pH Limit 5.5 to 10.5Prevents acid-catalyzed ring-opening and base-catalyzed polymerization prior to EHS pickup.
Max SAA Accumulation 55 Gallons (or 1 qt acute)RCRA Subpart K volume limit for Satellite Accumulation Areas to minimize localized fire/toxicity risks.
Headspace Requirement 20% of container volumeAccommodates vapor pressure expansion from volatile organic solvents (e.g., DCM, EtOAc).
Incineration Temp > 1,000 °CEnsures complete thermal destruction of the N-heterocycle, preventing environmental contamination.
Primary EPA Hazard Code D001 / D003Classified based on the ignitability of the solvent matrix (D001) and potential reactivity (D003).

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Guidelines for Chemical Laboratory Safety. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA Hazardous Waste Programs. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Managing Hazardous Waste at Academic Laboratories under Subpart K." EPA Resource Conservation and Recovery Act (RCRA) Guidelines. Available at:[Link]

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